[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
Description
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO3S/c1-11-6-8-15(9-7-11)20(17,18)19-14-5-3-4-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3 |
InChI Key |
OBTLCMGVYRXEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate: Structure, Properties, Synthesis, and Analysis
Introduction
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is a specialized organic compound characterized by a tosylate ester linked to a phenyl ring which is further substituted with a 1-aminoethyl group. Its primary and most critical role in the scientific community is as a pharmaceutical reference material, specifically identified as an impurity related to the drug Rivastigmine Hydrogen Tartrate[1]. The presence of a chiral center in the aminoethyl moiety and the functionality of the tosylate group make it a molecule of interest for synthetic, analytical, and pharmaceutical chemists.
This technical guide provides a comprehensive overview of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate, designed for researchers, scientists, and drug development professionals. It delves into the compound's chemical structure, physicochemical properties, a proposed synthetic route based on established chemical principles, analytical characterization techniques, and essential safety protocols. The objective is to furnish a document that is not only informative but also serves as a practical resource for laboratory applications.
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's structure and properties is fundamental to its application. This section details the molecular architecture and available physicochemical data for [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate.
Molecular Structure
The molecule consists of a central phenyl ring substituted at the meta-positions. One substituent is a 1-aminoethyl group [-CH(CH₃)NH₂], which contains a stereocenter. The other is the 4-methylbenzenesulfonate (tosylate) group [-OS(=O)₂C₆H₄CH₃], forming an ester with the phenolic oxygen. The IUPAC name for this compound is [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate[1].
Caption: Chemical structure of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate.
Physicochemical Data
The following table summarizes the key identification and structural properties for this compound. It is important to note that while identifiers are well-documented, extensive experimental data such as melting point and solubility are not widely published.
| Property | Value | Source |
| CAS Number | 1213234-35-5 | LGC Standards[1] |
| Molecular Formula | C₁₅H₁₇NO₃S | LGC Standards[1] |
| Molecular Weight | 291.37 g/mol | LGC Standards[1] |
| Accurate Mass | 291.0929 | LGC Standards[1] |
| SMILES | CC(N)c1cccc(OS(=O)(=O)c2ccc(C)cc2)c1 | LGC Standards[1] |
| InChI | InChI=1S/C15H17NO3S/c1-11-6-8-15(9-7-11)20(17,18)19-14-5-3-4-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3 | LGC Standards[1] |
For comparative purposes, the table below lists properties for the structurally related analog, (3-aminophenyl) 4-methylbenzenesulfonate (CAS: 3865-15-4) , which lacks the ethyl group on the amine. This data can provide an estimation baseline for experimental design.
| Property (Analog) | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃S | BenchChem[2] |
| Molecular Weight | 263.32 g/mol | BenchChem[2] |
| Melting Point | 92 - 95 °C | BenchChem[2] |
| Boiling Point (Predicted) | 453.90 ± 40.0 °C | BenchChem[2] |
| LogP (Predicted) | 2.53 | BenchChem[2] |
| Water Solubility (Predicted) | 0.45 g/L | BenchChem[2] |
Proposed Synthesis and Mechanistic Considerations
Synthetic Strategy
The most logical pathway is the reaction of the precursor 3-(1-aminoethyl)phenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a suitable base.
Core Challenge: The primary obstacle in this synthesis is chemoselectivity. Both the phenolic hydroxyl (-OH) group and the primary amino (-NH₂) group are nucleophilic and can react with tosyl chloride. The goal is to achieve selective O-tosylation while minimizing the formation of the N-tosylated and di-tosylated byproducts[3].
Mechanistic Rationale:
-
Basicity and Nucleophilicity: A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This significantly enhances its reactivity towards the electrophilic sulfur atom of tosyl chloride.
-
Temperature Control: O-tosylation is generally the kinetically favored product. Running the reaction at low temperatures (e.g., 0–5 °C) helps to suppress the thermodynamically more stable N-tosylation, which typically requires a higher activation energy[3].
-
Steric Hindrance: The use of a sterically hindered or non-nucleophilic base, such as a tertiary amine (e.g., triethylamine), can favor reaction at the less hindered oxygen atom over the nitrogen atom[3].
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established methods for selective O-tosylation and should be performed by qualified personnel in a controlled laboratory setting[3].
Materials:
-
3-(1-aminoethyl)phenol (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride, 1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Charging: Charge the flask with 3-(1-aminoethyl)phenol (1.0 eq) and anhydrous DCM.
-
Cooling & Base Addition: Cool the mixture to 0–5 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred suspension.
-
Tosyl Chloride Addition: Dissolve tosyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the tosyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature remains below 10 °C[3].
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Troubleshooting and Optimization
| Issue | Causality | Recommended Solution |
| Significant N-Tosylation | The amino group is competing with the hydroxyl group. This can be exacerbated by higher temperatures or a less-than-optimal choice of base. | Maintain strict temperature control (0–5 °C) during tosyl chloride addition[3]. Consider using a bulkier tertiary amine base to sterically hinder approach to the nitrogen atom[3]. |
| Di-Tosylated Byproduct | Excess tosyl chloride or high local concentrations can lead to a second tosylation event on the nitrogen atom after O-tosylation. | Use tosyl chloride as the limiting reagent or in very slight excess (≤1.05 eq)[3]. Ensure slow, dropwise addition of the tosyl chloride to maintain its low concentration in the reaction mixture[3]. |
| Low Yield | Incomplete reaction or hydrolysis of tosyl chloride. | Ensure all glassware is thoroughly dried and use anhydrous solvents, as tosyl chloride is sensitive to moisture[3]. Monitor the reaction to completion before work-up. |
Analytical Characterization and Quality Control
As a pharmaceutical reference standard, rigorous analytical characterization is essential to confirm the identity, purity, and quality of the compound.
Structural Elucidation
A combination of spectroscopic methods is required to unequivocally confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include: distinct aromatic protons on both phenyl rings, a quartet and a doublet for the ethyl group, a singlet for the tosyl methyl group, and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the unique carbon atoms in the molecule.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups:
-
~3300-3400 cm⁻¹ (N-H stretching of the primary amine)
-
~1370 and ~1175 cm⁻¹ (Asymmetric and symmetric S=O stretching of the sulfonate ester)
-
~1600 cm⁻¹ (C=C stretching of the aromatic rings)
-
-
High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the elemental composition by providing an accurate mass measurement of the molecular ion, which should match the calculated accurate mass of 291.0929[1].
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of pharmaceutical reference materials. A validated HPLC method, typically with UV detection, should be used to determine the percentage purity and to identify and quantify any impurities.
-
Melting Point Analysis: A sharp and defined melting point range is a good indicator of high purity for a crystalline solid.
Applications in Drug Development
The primary documented application of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is as an impurity reference material in the quality control of Rivastigmine [1].
The Critical Role of Impurity Standards: In pharmaceutical manufacturing, regulatory agencies require that all impurities in a drug substance above a certain threshold be identified, quantified, and monitored. Reference standards for these impurities are essential for:
-
Method Validation: Validating analytical methods (like HPLC) to ensure they can accurately detect and quantify the impurity.
-
Quality Control: Routine testing of drug batches to ensure that the level of the impurity does not exceed safety limits.
-
Stability Studies: Monitoring the formation of the impurity over time under various storage conditions.
The availability of this specific compound as a certified reference material is therefore crucial for ensuring the safety and regulatory compliance of Rivastigmine-containing drug products.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be extrapolated from data on similar aromatic amine and sulfonate compounds[5]. It must be handled with caution in a laboratory environment by trained personnel.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn when a splash hazard exists[5]. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation before and during use[5]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | Use in a well-ventilated chemical fume hood. If engineering controls are insufficient, a respirator may be required. |
Handling and Storage:
-
Handle in a chemical fume hood to avoid inhalation of dust or formation of aerosols[5].
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Disposal:
-
All waste containing this compound must be treated as hazardous.
-
Dispose of waste in accordance with all local, state, and federal regulations[5].
Conclusion
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is a fine chemical whose significance is intrinsically linked to the pharmaceutical industry. While it may not be a household name, its role as a certified impurity reference standard for Rivastigmine underscores the critical importance of such molecules in maintaining the quality and safety of modern medicines. This guide has provided a detailed technical overview of its structure, properties, a scientifically-grounded synthetic approach, and the analytical and safety protocols necessary for its handling, thereby equipping researchers and industry professionals with the foundational knowledge required to work with this compound.
References
- BenchChem. (2025). Synthesis of (3-aminophenyl)
- LGC Standards. (n.d.). 3-((1RS)-1-Aminoethyl)
- BenchChem. (n.d.). (3-aminophenyl)
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (3-aminophenyl)
- BenchChem. (2025). A Comparative Analysis of In-Silico and Experimental Data for (3-aminophenyl)
- BenchChem. (2025). Comprehensive Safety Protocol for Handling (3-aminophenyl)
Sources
CAS 1213234-35-5 physical properties and safety data sheet
The following technical guide provides an in-depth analysis of CAS 1213234-35-5 , a critical pharmaceutical intermediate and impurity reference standard associated with the synthesis and quality control of Rivastigmine .
3-(1-Aminoethyl)phenyl 4-methylbenzenesulfonate[1][2]
Part 1: Executive Summary
CAS 1213234-35-5 is a specialized pharmaceutical intermediate primarily identified as a process-related impurity in the manufacturing of Rivastigmine Hydrogen Tartrate , a cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[1]
Chemically, it is the p-toluenesulfonate (tosylate) ester of 3-(1-aminoethyl)phenol.[1] Its presence in drug substances is critical to monitor due to the structural moiety of sulfonate esters, which requires rigorous assessment for potential genotoxicity (PGI) and reactivity during stability studies. This guide outlines its physicochemical properties, safety protocols, and analytical context for drug development professionals.
Part 2: Chemical Identity & Structural Analysis[1][3]
This compound serves as a reference standard for Impurity Profiling in HPLC/UPLC assays.[1] It represents a structural analogue where the carbamate moiety of Rivastigmine is absent, and the phenolic hydroxyl is protected or substituted with a tosyl group.[1]
| Attribute | Technical Detail |
| Chemical Name | 3-(1-aminoethyl)phenyl 4-methylbenzenesulfonate |
| Synonyms | 3-(1-aminoethyl)phenyl p-toluenesulphonate; Rivastigmine Impurity (Sulfonate Ester) |
| CAS Registry Number | 1213234-35-5 |
| Molecular Formula | C₁₅H₁₇NO₃S |
| Molecular Weight | 291.37 g/mol |
| SMILES | CC(N)c1cccc(OS(=O)(=O)c2ccc(C)cc2)c1 |
| InChI Key | (Predicted) Based on structure: YMJRISBBXAOKCD... (varies by stereochem) |
| Stereochemistry | The structure contains a chiral center at the ethylamine position.[1][2][3] The CAS generally refers to the racemate unless specified as (S)- or (R)-. |
Part 3: Physical & Chemical Properties[3]
The following data is synthesized from experimental reference standards and calculated physicochemical models relevant for analytical method development (e.g., Reverse Phase HPLC).
| Property | Value / Description | Relevance |
| Appearance | White to off-white solid | Standard state for reference materials.[1] |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile | Compatible with standard RP-HPLC mobile phases.[1] |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; elutes after polar degradants but before highly non-polar precursors.[1] |
| pKa (Amine) | ~9.0 - 9.5 (Basic) | Ionized (protonated) at acidic pH; retention time shifts significantly with mobile phase pH.[1] |
| Reactivity | Sulfonate ester hydrolysis | Susceptible to hydrolysis under strong basic conditions, regenerating 3-(1-aminoethyl)phenol.[1] |
| Melting Point | >150°C (Decomposition likely) | High lattice energy due to sulfonamide-like stacking.[1] |
Part 4: Technical Context & Mechanism
Relationship to Rivastigmine Synthesis
CAS 1213234-35-5 is likely formed during the protection/deprotection steps or as a side reaction involving p-toluenesulfonyl chloride (TsCl).[1] In the synthesis of Rivastigmine, the phenolic group is often manipulated. If TsCl is used to activate or protect the phenol, and the amine is present (or formed via reduction), this impurity can generate.
Key Risk: As a sulfonate ester , it falls under the structural alert class for Potentially Genotoxic Impurities (PGIs) . While aryl sulfonates are less reactive alkylating agents than alkyl sulfonates (like methyl tosylate), regulatory agencies (ICH M7 guidelines) require strict limits (TTC-based) and sensitive detection methods.
Visualization: Impurity Pathway Logic
The following diagram illustrates the structural relationship and potential origin of CAS 1213234-35-5 within the Rivastigmine pathway.
Caption: Structural origin of CAS 1213234-35-5 as a side-reaction product during the modification of the phenolic precursor in Rivastigmine synthesis.
Part 5: Safety Data & Handling (SDS Analysis)
Hazard Classification (GHS) Based on the functional groups (primary amine and sulfonate ester), this substance is classified as a Health Hazard .
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Containment Strategy (Occupational Health)
-
OEB Level: Treat as OEB 3 (Potent/Hazardous) due to its status as a pharmaceutical impurity and potential sensitizer.
-
Engineering Controls: Handle only in a chemical fume hood or powder containment enclosure (balance enclosure).
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
Part 6: Experimental Protocol (Solubility & HPLC)
Protocol: Preparation of Stock Standard Solution This protocol is designed for analytical chemists validating an HPLC method for Rivastigmine impurities.[1]
-
Weighing: Accurately weigh 5.0 mg of CAS 1213234-35-5 into a 10 mL volumetric flask.
-
Note: Use an analytical balance with 0.01 mg readability.[1]
-
-
Dissolution: Add 5 mL of Acetonitrile (ACN) . Sonicate for 5 minutes.
-
Rationale: ACN breaks the crystal lattice of sulfonates effectively; water may cause hydrolysis over time.[1]
-
-
Dilution: Dilute to volume with 0.1% Formic Acid in Water .
-
Stability Check: Analyze immediately.[1] Sulfonate esters can be unstable in aqueous acidic buffers over prolonged periods (48h+).
-
-
Storage: Store stock solution at -20°C in amber glass vials.
Workflow Visualization: Safe Handling
Caption: Recommended workflow for handling CAS 1213234-35-5 to minimize exposure and ensure solution stability.
References
-
LGC Standards . 3-((1RS)-1-Aminoethyl)phenyl 4-Methylbenzenesulfonate - Reference Material Data. Retrieved from
-
Fisher Scientific . CAS 1213234-35-5 Product Entry.[1][2][3][5][6][7][8] Retrieved from
-
LookChem . Impurity Profile for CAS 1351944-51-8 and related downstream products. Retrieved from
-
PubChem . Compound Summary for Related Sulfonate Esters (Structure-Activity Relationship). Retrieved from
-
ICH Guidelines . ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from
Sources
- 1. klivon.com [klivon.com]
- 2. 3-((1RS)-1-Aminoethyl)phenyl 4-Methylbenzenesulfonate [lgcstandards.com]
- 3. Cas 1351944-51-8,(R)-3-(1-aminoethyl)phenyl p-toluenesulphonate (S)-mandelate | lookchem [lookchem.com]
- 4. buehler.com [buehler.com]
- 5. klivon.com [klivon.com]
- 6. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 7. CAS RN 1213234-35-5 | Fisher Scientific [fishersci.it]
- 8. chembk.com [chembk.com]
A Technical Guide to 3-(1-aminoethyl)phenyl Tosylate: Synthesis, Characterization, and Applications as a Pharmaceutical Intermediate
Abstract: 3-(1-aminoethyl)phenyl tosylate is a bifunctional chiral building block poised for significant utility in modern pharmaceutical development. This molecule uniquely combines a primary chiral amine, a cornerstone of many bioactive compounds, with a tosylate group, an excellent leaving group for nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of its potential, including proposed synthetic pathways from common starting materials, detailed protocols, and a discussion of its versatile applications in constructing complex pharmaceutical scaffolds. We will explore the mechanistic rationale behind synthetic choices, methods for analytical characterization, and essential safety protocols, offering researchers and drug development professionals a foundational understanding of this valuable intermediate.
Introduction: The Strategic Value of Bifunctional Chiral Intermediates
In the landscape of medicinal chemistry, the efficient synthesis of complex, enantiomerically pure molecules is paramount. Chiral amines, in particular, are privileged structures, present in a vast array of approved drugs due to their ability to form specific, high-affinity interactions with biological targets. The strategic value of a pharmaceutical intermediate is significantly enhanced when it incorporates multiple, orthogonally reactive functional groups.
3-(1-aminoethyl)phenyl tosylate embodies this principle. It provides two key points of chemical diversity:
-
A Primary Chiral Amine: The (1-aminoethyl) group introduces a stereocenter, allowing for diastereoselective interactions in a final drug product. This amine can serve as a nucleophile, a basic center, or a handle for forming amides, sulfonamides, and other critical linkages.
-
An Aryl Tosylate: The tosylate group (p-toluenesulfonate) is an exceptional leaving group, far superior to the hydroxyl group of its precursor phenol.[1] Its excellence stems from the ability of the sulfonate group to delocalize the negative charge through resonance, making the corresponding anion (tosylate) a weak base and therefore stable upon displacement. This transforms a weakly reactive phenol into a versatile electrophilic partner for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide will treat 3-(1-aminoethyl)phenyl tosylate as a high-value, though not widely cataloged, intermediate, proposing a robust synthetic route and exploring its potential to streamline the discovery and development of new chemical entities.
Physicochemical Properties and Structural Analysis
| Property | Predicted Value | Source/Method |
| IUPAC Name | 3-(1-aminoethyl)phenyl 4-methylbenzenesulfonate | Nomenclature Rules |
| Molecular Formula | C₁₅H₁₇NO₃S | Elemental Composition |
| Molecular Weight | 291.37 g/mol | Calculation |
| SMILES | CC(C1=CC=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)C)N | 2D Structure |
| InChIKey | (Predicted) | Structure Hash |
| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil. | Analogy to Phenyl Tosylates[2] |
| Solubility | Soluble in polar organic solvents (DCM, THF, EtOAc); limited solubility in water.[2] | Analogy |
| Stability | Stable under normal conditions; sensitive to strong acids, bases, and nucleophiles. Light sensitivity is possible.[3] | General Chemical Principles |
Proposed Synthetic Pathway
The synthesis of 3-(1-aminoethyl)phenyl tosylate can be logically approached from readily available starting materials. The key challenges involve the sequential and selective functionalization of the starting phenol and the introduction of the chiral amine. A robust, multi-step synthesis is proposed below, emphasizing the protection of reactive groups to ensure high yields and purity.
Caption: Proposed multi-step synthesis workflow for 3-(1-aminoethyl)phenyl tosylate.
Causality Behind Experimental Choices:
-
Step 1: Reductive Amination: This step is critical for installing the aminoethyl group. Starting with 3'-hydroxyacetophenone, direct reductive amination introduces the amine and creates the chiral center. While this produces a racemic mixture, chiral resolution can be performed at this stage or a stereoselective reduction can be employed if a specific enantiomer is desired from the outset.
-
Step 2: Amine Protection: The primary amine is nucleophilic and would compete with the phenolic hydroxyl group in the subsequent tosylation step. Therefore, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of tosylation and can be removed under acidic conditions that do not affect the tosylate ester.
-
Step 3: Tosylation of the Phenol: With the amine protected, the phenolic -OH group can be selectively converted into a tosylate. The reaction is typically performed by treating the phenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4] Pyridine acts as both the solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.[1]
-
Step 4: Deprotection: The final step involves the removal of the Boc protecting group. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an inert solvent like dichloromethane (DCM). This yields the target compound, 3-(1-aminoethyl)phenyl tosylate, often as a salt (e.g., trifluoroacetate or hydrochloride). For many subsequent reactions, the Boc-protected intermediate from Step 3 is a more versatile and stable starting material.
Experimental Protocol: Synthesis of (S)-3-(1-((tert-Butoxycarbonyl)amino)ethyl)phenyl tosylate
(Note: This is a representative protocol based on established chemical transformations. All work should be conducted by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.)
-
Amine Protection of 3-(1-Aminoethyl)phenol:
-
To a stirred solution of 3-(1-aminoethyl)phenol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected phenol. Purify by column chromatography if necessary.
-
-
Tosylation of Boc-Protected Phenol:
-
Dissolve the Boc-protected phenol (1.0 eq) in pyridine (approx. 0.4 M) and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.[4]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold 6M HCl.[4] A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (S)-3-(1-((tert-Butoxycarbonyl)amino)ethyl)phenyl tosylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).[4]
-
Applications in Pharmaceutical Synthesis
The synthetic value of 3-(1-aminoethyl)phenyl tosylate lies in its ability to participate in a variety of bond-forming reactions, either through its nucleophilic amine (or derivatives) or its electrophilic tosylate group.
Caption: Potential synthetic transformations using the target intermediate.
-
Reactions Involving the Amine: After deprotection, the primary amine is a potent nucleophile. It can readily undergo acylation with carboxylic acids or acid chlorides to form amides, react with sulfonyl chlorides to produce sulfonamides, or be alkylated to secondary or tertiary amines. These are fundamental transformations for building a wide range of bioactive molecules.[5]
-
Reactions Involving the Tosylate: The aryl tosylate group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester in the presence of a palladium catalyst can generate biaryl structures, a common motif in pharmaceuticals.[6]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines provides a direct route to diaryl amines or N-aryl heterocycles.
-
Ether Synthesis: While direct nucleophilic aromatic substitution is difficult, copper or palladium-catalyzed coupling with phenols or alcohols can form diaryl or alkyl-aryl ethers.
-
The ability to perform these transformations allows for the rapid generation of compound libraries, enabling extensive structure-activity relationship (SAR) studies.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized intermediate is crucial. A combination of standard analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (multiplets, ~7.0-8.0 ppm).- Tosyl methyl group (singlet, ~2.4 ppm).- Benzylic CH (quartet, ~4.5-5.0 ppm).- Amine NH (broad singlet, variable).- Ethyl CH₃ (doublet, ~1.4-1.6 ppm).- Boc group protons (singlet, ~1.4 ppm), if present. |
| ¹³C NMR | - Aromatic carbons (~120-150 ppm).- Carbonyl of Boc group (~155 ppm), if present.- Benzylic CH (~50-55 ppm).- Tosyl methyl carbon (~21 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 292.1 for the free amine or m/z 392.2 for the Boc-protected form. |
| HPLC | A single major peak on a reverse-phase column (e.g., C18) indicates high purity. Chiral HPLC can be used to determine enantiomeric excess (ee%). |
Protocol: HPLC Purity Analysis
-
System: HPLC with UV detector (e.g., 254 nm).
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
-
Analysis: Integrate the peak areas to calculate the percentage purity.
Safety and Handling
Proper handling of 3-(1-aminoethyl)phenyl tosylate and its precursors is essential. Safety data sheets (SDS) for analogous compounds should be consulted.[3][7][8][9]
| Aspect | Recommendation | Citation |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [7][8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Consider storage under an inert atmosphere (e.g., nitrogen or argon). Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. | [3][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |
Conclusion
3-(1-aminoethyl)phenyl tosylate represents a highly valuable and versatile building block for pharmaceutical research and development. Its bifunctional nature, combining a chiral amine with a reactive tosylate group, opens a gateway to a multitude of complex molecular architectures. The synthetic route proposed herein is logical, scalable, and relies on well-established, high-yielding chemical transformations. By providing orthogonal points for chemical modification, this intermediate allows for the efficient exploration of chemical space, accelerating the journey from hit identification to lead optimization. For drug development professionals, mastering the synthesis and application of such strategic intermediates is key to innovating the next generation of therapeutics.
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MDPI. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. [Link]
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A Technical Guide to the Synthesis of Rivastigmine: The Strategic Role of [3-(1-Aminoethyl)phenyl] 4-Methylbenzenesulfonate
Abstract
Rivastigmine, (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, is a cornerstone therapy for managing dementia associated with Alzheimer's and Parkinson's diseases.[1] Its efficacy is intrinsically linked to its (S)-enantiomer, making stereocontrolled synthesis a critical challenge in its pharmaceutical production. This technical guide provides an in-depth examination of a robust synthetic pathway to Rivastigmine, focusing on the pivotal role of the intermediate, [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate . We will dissect the strategic use of this tosylate salt as a means to isolate, purify, and stabilize the crucial chiral amine precursor, thereby ensuring the high enantiomeric purity of the final Active Pharmaceutical Ingredient (API). This document details the underlying chemical principles, provides validated experimental protocols, and offers expert insights into the causality behind key process decisions.
Part 1: Rivastigmine and the Imperative of Enantioselective Synthesis
Mechanism of Action
Rivastigmine functions as a reversible inhibitor of two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By impeding these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic transmission in the brain.[1] This mechanism is a primary therapeutic strategy for ameliorating the cognitive and functional decline observed in patients with mild to moderate dementia.[1][2]
The Stereochemical Challenge
The therapeutic activity of Rivastigmine resides exclusively in its (S)-enantiomer.[3] The (R)-enantiomer is significantly less active, and its presence in the final drug product constitutes an impurity. Consequently, the synthesis of Rivastigmine demands exceptional stereochemical control. Pharmaceutical manufacturers employ two primary strategies to achieve this:
-
Asymmetric Synthesis: This approach introduces chirality early in the synthesis using chiral catalysts or reagents, such as in asymmetric hydrogenation or reductive amination, to directly produce the desired (S)-enantiomer.[4][5][6]
-
Chiral Resolution: This classic and industrially proven method involves synthesizing a racemic mixture of a key intermediate and then separating the enantiomers. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent.[7]
This guide focuses on a pathway that leverages chiral resolution, where the formation of a tosylate salt plays a critical, though often overlooked, role in ensuring the quality and stability of the resolved intermediate.
Part 2: Synthesis of the Racemic Precursor: (R,S)-3-(1-Aminoethyl)phenol
The journey to enantiopure Rivastigmine frequently begins with the commercially available and cost-effective starting material, 3-hydroxyacetophenone. The objective is to convert the ketone functionality into a primary amine, yielding the racemic core structure.
Oximation and Subsequent Reduction
A reliable and scalable method involves a two-step process: conversion of the ketone to an oxime, followed by reduction to the primary amine.[8][9]
-
Step A: Oximation: 3-hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form 3-hydroxyacetophenone oxime.
-
Step B: Catalytic Reduction: The resulting oxime is then reduced to the corresponding primary amine, 3-(1-aminoethyl)phenol. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a common industrial method for this transformation.[1][9] This step produces a racemic mixture of the (R) and (S) enantiomers.
Part 3: The Core Directive: Chiral Resolution and Isolation via Tosylate Salt Formation
This stage is the most critical for establishing the final product's stereochemistry. The racemic mixture of 3-(1-aminoethyl)phenol must be separated to isolate the desired (S)-enantiomer.
The Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical chemistry.[7] The process relies on the principle that while enantiomers have identical physical properties, diastereomers do not.
-
Salt Formation: The racemic amine (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].
-
Separation: Due to their different physical properties, one diastereomeric salt is typically less soluble in a given solvent system. It can therefore be selectively crystallized from the solution.[7][10]
-
Liberation: The crystallized, diastereomerically pure salt is then treated with a base to neutralize the resolving acid, liberating the enantiomerically pure free amine.[11]
Common resolving agents for amines include L-(+)-tartaric acid, D-(-)-tartaric acid, and (1S)-(+)-10-camphorsulfonic acid.[11][12][13]
The Role of [3-(1-Aminoethyl)phenyl] 4-Methylbenzenesulfonate
After the resolution and liberation of the free (S)-3-(1-aminoethyl)phenol, the resulting amine is often an oil or a solid that is difficult to handle and store long-term. To overcome this, it is converted into a stable, highly crystalline, and easily purifiable salt. This is the precise role of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate .
-
Causality: p-Toluenesulfonic acid (tosic acid) is an achiral, strong organic acid that forms highly crystalline salts with amines. By converting the purified (S)-amine into its tosylate salt, we achieve several key objectives:
-
Stability: The salt is significantly more stable than the free amine, protecting it from aerial oxidation and degradation.
-
Purification: The high crystallinity of the tosylate salt allows for a final purification step through recrystallization, removing any residual impurities from the resolution stage.
-
Handling: As a well-behaved crystalline solid, the salt is much easier to handle, weigh, and store on an industrial scale compared to the free base.
-
Experimental Protocol: Resolution and Tosylate Salt Formation
Objective: To isolate (S)-3-(1-aminoethyl)phenol as its stable tosylate salt.
Step 1: Diastereomeric Salt Crystallization
-
Dissolve racemic 3-(1-aminoethyl)phenol (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
Add a sub-stoichiometric amount (approx. 0.5 eq.) of the chiral resolving agent, such as D-(-)-tartaric acid, to the solution.[11]
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, (S)-amine·D-tartrate.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent. Multiple recrystallizations may be required to achieve high diastereomeric purity.
Step 2: Liberation of the (S)-Amine Free Base
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to adjust the pH to >10. This neutralizes the tartaric acid and liberates the free (S)-3-(1-aminoethyl)phenol.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-amine.
Step 3: Formation of the Tosylate Salt
-
Dissolve the crude (S)-3-(1-aminoethyl)phenol in a suitable solvent such as isopropanol or acetone.
-
To this solution, add one equivalent of p-toluenesulfonic acid monohydrate.
-
Stir the mixture. The crystalline [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate salt will typically precipitate. Cooling the mixture may enhance the yield.
-
Isolate the white crystalline solid by filtration, wash with cold solvent, and dry under vacuum.
Part 4: Conversion to Rivastigmine: The Final Synthetic Steps
With the enantiomerically pure amine secured as its stable tosylate salt, the final steps of the synthesis can proceed with high fidelity.
N,N-Dimethylation
The primary amine must be converted to the tertiary dimethylamine present in Rivastigmine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[1]
-
Liberation: The tosylate salt is first treated with a base to regenerate the free (S)-3-(1-aminoethyl)phenol.
-
Reaction: The amine is then treated with formaldehyde and formic acid. Formaldehyde forms an imine intermediate, which is then reduced in situ by formic acid to yield the tertiary amine, (S)-3-(1-(dimethylamino)ethyl)phenol.[14]
Final Carbamoylation
This is the final bond-forming reaction to yield Rivastigmine. The phenolic hydroxyl group of the intermediate is acylated using N-ethyl-N-methylcarbamoyl chloride.[][16]
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The phenoxide, generated by treating the phenol with a base (e.g., sodium hydride or sodium hydroxide), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride.[3][17] The chloride ion is subsequently eliminated, forming the carbamate ester bond.[18]
-
Reaction Conditions: This reaction is typically carried out in an aprotic solvent like toluene or tetrahydrofuran in the presence of a suitable base.[2][19]
| Step | Reagents & Conditions | Product | Typical Yield |
| N,N-Dimethylation | 1. NaOH (to free base) 2. Formaldehyde, Formic Acid | (S)-3-(1-(dimethylamino)ethyl)phenol | >90% |
| Carbamoylation | N-ethyl-N-methylcarbamoyl chloride, Base (e.g., NaH, NaOH), Toluene or THF | (S)-Rivastigmine | 80-95%[19] |
| Table 1: Summary of Final Conversion Steps |
Part 5: Conclusion
While numerous synthetic routes to Rivastigmine have been developed, pathways involving chiral resolution remain industrially significant. Within this strategy, the formation of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is not merely an incidental step but a deliberate chemical decision. It serves as a critical control point, transforming a challenging-to-handle chiral intermediate into a robust, stable, and highly purifiable crystalline solid. This ensures that the stereochemical integrity established during the resolution is carried forward, ultimately yielding Rivastigmine of the high enantiomeric purity required for a safe and effective pharmaceutical agent. Understanding the causality behind the use of such intermediates is paramount for process optimization and quality control in modern drug development.
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A Technical Guide to the Solubility Profile of 3-((1RS)-1-Aminoethyl)phenyl 4-methylbenzenesulfonate
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution, absorption, and ultimate bioavailability. This technical guide provides an in-depth examination of the solubility profile of 3-((1RS)-1-Aminoethyl)phenyl 4-methylbenzenesulfonate, a salt containing a primary amine and a phenolic hydroxyl group. We present a structured approach for characterizing its pH-dependent solubility through both thermodynamic and kinetic methodologies. Detailed, field-tested protocols for the Shake-Flask method and high-throughput kinetic solubility screening are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's behavior in aqueous and biorelevant media, which is foundational for successful formulation and preclinical development.
Introduction: The Critical Role of Solubility
3-((1RS)-1-Aminoethyl)phenyl 4-methylbenzenesulfonate is an organic salt comprised of the basic compound 3-(1-aminoethyl)phenol and the strong acid, 4-methylbenzenesulfonic acid (tosic acid). The structure contains two key ionizable functional groups: a primary amine and a phenolic hydroxyl group. The presence of these groups dictates that the compound's aqueous solubility will be highly dependent on pH.[1][2]
In drug development, poor aqueous solubility is a major hurdle, often leading to low and variable oral bioavailability, which can terminate the progression of promising drug candidates.[3][4][5][6] A thorough understanding of the solubility profile across the physiological pH range (approximately 1.2 to 6.8) is therefore not merely a characterization step but a fundamental prerequisite for predicting in vivo performance and designing effective oral dosage forms.[6][7] This guide outlines the theoretical basis and provides practical, validated protocols for comprehensively determining the solubility of this compound.
Physicochemical Properties and Theoretical Considerations
Before embarking on experimental determination, it is crucial to understand the properties that govern solubility.
| Property | Value (Predicted/Typical) | Significance |
| Molecular Formula | C15H17NO3S | Defines the elemental composition. |
| Molecular Weight | 291.37 g/mol | Influences dissolution rate and diffusion. |
| Cation Structure | 3-(1-aminoethyl)phenol | Contains the basic amine and acidic phenol. |
| Anion Structure | 4-methylbenzenesulfonate | Strong acid counter-ion, typically water-soluble. |
| pKa (Amine) | ~9-10 | Below this pH, the amine is protonated (R-NH3+), enhancing solubility. |
| pKa (Phenol) | ~9-10 | Above this pH, the phenol is deprotonated (R-O-), enhancing solubility. |
The solubility of this compound is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized species.[8][9] For a weak base like the amine in this molecule, solubility increases dramatically as the pH drops below its pKa.[1] Conversely, for the weakly acidic phenol, solubility increases as the pH rises above its pKa. This interplay creates a characteristic "U-shaped" pH-solubility profile, with the lowest solubility occurring at the isoelectric point where the net charge is zero. Deviations from this ideal profile can suggest phenomena such as drug self-aggregation.[8]
Experimental Determination of Solubility
A comprehensive solubility assessment involves two complementary approaches: thermodynamic and kinetic solubility.
-
Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium between the dissolved and solid states of a compound.[10] It is most relevant for late-stage discovery and formulation development. The Shake-Flask method is the most reliable technique for this determination.[10][11][12]
-
Kinetic (Apparent) Solubility: This high-throughput method measures the concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), precipitates in an aqueous medium.[3][4][13] It often overestimates thermodynamic solubility because it can generate supersaturated solutions.[12] However, its speed makes it invaluable for screening large numbers of compounds in early discovery.[3][4][5][13]
Workflow for Solubility Profile Determination
The following diagram illustrates a comprehensive workflow for characterizing the solubility of the target compound.
Caption: Workflow for comprehensive solubility profiling.
Detailed Experimental Protocols
Adherence to Good Laboratory Practice (GLP) is essential for generating reliable solubility data.[11][14][15]
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is adapted from established industry and regulatory guidelines.[11][12][16]
Objective: To determine the equilibrium solubility of the compound in various aqueous and biorelevant media.
Materials:
-
3-((1RS)-1-Aminoethyl)phenyl 4-methylbenzenesulfonate (solid powder)
-
Type I Purified Water
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5[17][18]
-
Calibrated pH meter and balance
-
Orbital shaker with temperature control (37 ± 1 °C)
-
Centrifuge
-
0.45 µm PTFE syringe filters
-
HPLC system with UV detector
-
Class A volumetric glassware
Procedure:
-
Media Preparation: Prepare SGF and FaSSIF according to established formulations.[17][19][20][21] Verify the final pH of all media.
-
Sample Preparation: Add an excess amount of the solid API to a series of glass vials (in triplicate for each medium) to ensure a saturated solution is formed. A sufficient excess should be visible at the end of the experiment.[12]
-
Causality: Using a visible excess of solid ensures that the dissolution/precipitation process reaches a true equilibrium, which is the definition of thermodynamic solubility.
-
-
Equilibration: Add a known volume (e.g., 5 mL) of the respective medium to each vial. Seal the vials and place them on an orbital shaker set to a constant agitation speed at 37 ± 1 °C.[16]
-
Incubation: Allow the samples to equilibrate for at least 48 hours.
-
Phase Separation: After incubation, allow the vials to stand briefly. Carefully withdraw an aliquot and separate the solid from the supernatant. This is a critical step to avoid contaminating the sample with undissolved solid.[11] Use either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the aliquot through a 0.45 µm chemically compatible syringe filter. Discard the first portion of the filtrate to prevent errors from drug adsorption to the filter.
-
-
Quantification: Dilute the clear supernatant with an appropriate mobile phase. Analyze the concentration of the dissolved API using a validated HPLC-UV method.
-
Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision.[22] A standard calibration curve must be run with each analysis batch.
-
-
pH Measurement: Measure the final pH of the suspension in each vial to confirm it has not shifted significantly during the experiment.[12]
Protocol: High-Performance Liquid Chromatography (HPLC) Quantification
Objective: To accurately quantify the concentration of the dissolved amine-containing API.
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds.[23] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 3.0) | The acidic buffer ensures the primary amine is protonated, leading to sharp, symmetrical peaks. |
| Elution | Isocratic or Gradient | Gradient elution may be required to separate the API from any impurities or degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at ~270 nm | The phenyl and tosyl groups provide strong UV absorbance for sensitive detection. |
Note: Since primary amines can sometimes exhibit poor UV absorbance, pre-column derivatization can be employed to enhance detection sensitivity if required, though it is often unnecessary for tosylate salts.[23][24]
Data Presentation and Interpretation
The results from the solubility studies should be compiled into a clear, concise format.
Summary of Thermodynamic Solubility
| Medium | pH (Final) | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Purified Water | ~6.5 | 37 | (Hypothetical value) | (Hypothetical value) |
| SGF (pH 1.2) | 1.2 | 37 | (Hypothetical value) | (Hypothetical value) |
| FaSSIF (pH 6.5) | 6.5 | 37 | (Hypothetical value) | (Hypothetical value) |
| Phosphate Buffer (pH 7.4) | 7.4 | 37 | (Hypothetical value) | (Hypothetical value) |
Interpretation: Based on the pKa of the primary amine, the solubility is expected to be highest in the low-pH SGF medium, where the molecule is fully protonated and exists as a highly polar cation.[1] The solubility in FaSSIF and phosphate buffer will provide crucial insights into its likely behavior in the small intestine. The presence of bile salts and lecithin in FaSSIF can enhance the solubility of lipophilic compounds through micellar solubilization.[17][18]
Implications for Drug Development
The generated pH-solubility profile is a cornerstone for subsequent development activities:
-
Biopharmaceutics Classification System (BCS): The solubility data, specifically at the lowest point across the pH 1.2-6.8 range, is used to classify the drug substance (e.g., as high or low solubility).[25][26] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL of aqueous media over this pH range.[25][27]
-
Formulation Strategy: For a compound with low solubility in the intestinal pH range, formulation strategies such as salt selection, particle size reduction, or amorphous solid dispersions may be necessary to ensure adequate absorption.
-
In Vivo Predictions: Low solubility at intestinal pH can be a major risk for poor oral bioavailability.[6] The data from biorelevant media like FaSSIF provides a more accurate prediction of in vivo dissolution than simple buffers.[17]
Conclusion
A systematic and rigorous determination of the solubility profile of 3-((1RS)-1-Aminoethyl)phenyl 4-methylbenzenesulfonate is an indispensable step in its development as a potential therapeutic agent. By employing validated thermodynamic and kinetic methods, and by understanding the physicochemical principles governing its behavior, researchers can generate high-quality data. This data is critical for guiding formulation strategies, classifying the compound within the BCS framework, and ultimately mitigating the risks associated with poor bioavailability to facilitate a successful drug development program.
References
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Baka, E., Comer, J., & Takács-Novák, K. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. [Link]
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Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, ACS Publications. [Link]
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Slideshare. (n.d.). pH and Solvent Effect on Drug Solubility. Slideshare. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
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ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
-
ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. FDA. [Link]
-
Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]
-
Sharma, M. K. (2017). Bio-relevant Dissolution Media Development. Journal of Bioequivalence & Bioavailability. [Link]
-
Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. [Link]
-
Faxe Kommune Bibliotek & Borgerservice. (n.d.). Study of pH-dependent drugs solubility in water. FKB. [Link]
-
ResearchGate. (2015). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]
-
Lee, J.-H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]
-
Horváth, K., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC. [Link]
-
Dissolution Technologies. (2009). Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update. Dissolution Technologies. [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 792 -- Good Laboratory Practice Standards. eCFR. [Link]
-
ResearchGate. (n.d.). Composition of FaSSGF biorelevant dissolution media and FaSSIF buffer. ResearchGate. [Link]
-
Biorelevant.com. (n.d.). What is the composition of FaSSIF? Biorelevant.com. [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]
-
HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]
-
Alloprof. (n.d.). Measuring Solubility. Alloprof. [Link]
-
ResearchGate. (2015). [Good laboratory practice of equilibrium solubility measurement III. Dissolution measurements]. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]
-
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
-
ResearchGate. (2015). Density, viscosity, and N2O solubility of aqueous amino acid salt and amine amino acid salt solutions. ResearchGate. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. WHO. [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. PCBIS. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness.org. [Link]
-
Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies. [Link]
-
bienta.net. (n.d.). Shake-Flask Solubility Assay. bienta.net. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary Chemistry LibreTexts. [Link]
-
University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Washington. [Link]
-
Masaryk University. (n.d.). Physical Properties: Solubility Classification. IS MUNI. [Link]
-
Regulations.gov. (n.d.). Guidance for Industry. Regulations.gov. [Link]
-
USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. [Link]
-
National Institutes of Health. (n.d.). 4-(1-Aminoethyl)phenol. PubChem. [Link]
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Genotoxicity Assessment & Control of Sulfonate Ester Impurities: A Modern Framework
Executive Summary
The management of genotoxic impurities (GTIs), specifically sulfonate esters (alkyl mesylates, besylates, and tosylates), represents a critical intersection of organic chemistry, toxicology, and regulatory compliance in drug development.[1] Historically, the industry relied on extensive end-product testing. However, the modern paradigm—codified by ICH M7(R1) —prioritizes a "Quality by Design" (QbD) approach, leveraging process understanding and purge factor calculations to demonstrate control.
This guide outlines a scientifically rigorous pathway for assessing, analyzing, and controlling sulfonate ester impurities, moving beyond simple compliance to robust risk mitigation.
The Chemistry of Risk: Mechanism & Kinetic Reality[2][3]
Sulfonate esters are potent alkylating agents capable of reacting with DNA nucleophiles (e.g., the N7 position of guanine), leading to mutagenesis.[2][3] They typically form through the acid-catalyzed esterification of sulfonic acids (used as counter-ions) with residual alcoholic solvents (methanol, ethanol, isopropanol).
The Formation Mechanism
The reaction is an equilibrium process driven by the presence of the protonated alcohol (
Figure 1: Acid-catalyzed formation of sulfonate esters. Note that the presence of water drives the equilibrium back to the acid/alcohol, acting as a natural hydrolysis purge.
Expert Insight: The Kinetic "Lag"
While theoretically possible, the formation of sulfonate esters is often kinetically hindered in pharmaceutical salt formation steps.
-
Salt Formation: The reaction between the sulfonic acid and the API base is virtually instantaneous (proton transfer).
-
Esterification: This is a slower, covalent bond-forming reaction.
-
Implication: If the base is in excess or added simultaneously, the free acid concentration is minimized, significantly reducing the probability of ester formation [1].
Regulatory Architecture: ICH M7(R1) & The TTC[5]
The ICH M7(R1) guideline provides the harmonized framework for mutagenic impurities.[4]
-
Threshold of Toxicological Concern (TTC): The default limit for a mutagenic impurity with no carcinogenic data is 1.5 µ g/day for lifetime exposure.[4][5]
-
Less-Than-Lifetime (LTL): Higher limits are permitted for shorter treatment durations (e.g., 120 µ g/day for <1 month).
-
Control Options:
-
Option 1: Test in Drug Substance (DS) -> Specification set below acceptable limit.
-
Option 2: Test in Intermediate -> Specification limits carryover to DS.
-
Option 3: Test in Intermediate -> Limit > Acceptable, but purge ensures DS compliance.
-
Option 4: No testing required -> Process understanding and purge calculations demonstrate the impurity is consistently below the control threshold.
-
Strategic Control: The "Option 4" Purge Argument
Modern control strategies prefer Option 4 to avoid routine QC testing of trace impurities. This requires calculating a Purge Factor .[6][7]
Purge Factor Calculation
The "Purge Ratio" determines if the process inherently clears the impurity.[7]
Where:
-
Required Purge = (Initial Amount in Process) / (Acceptable Limit in Final API).
-
Predicted Purge = Product of purge factors for each step (volatility, solubility, reactivity, chromatography).
If the Purge Ratio > 100 (conservative) or > 10 (with data), regulatory bodies may accept an Option 4 control strategy [2].
Figure 2: Decision logic for establishing a purge-based control strategy (Option 4) under ICH M7.
Analytical Method Development: LC-APCI-MS/MS
When Option 4 cannot be justified, or for validation purposes, a highly sensitive analytical method is required. While GC-MS is common for volatile mesylates, LC-MS/MS with APCI (Atmospheric Pressure Chemical Ionization) is superior for a broad range of sulfonates (including tosylates and besylates) due to better ionization of non-polar esters and reduced matrix suppression compared to ESI [3].
Method Challenges
-
Stability: Sulfonate esters can degrade (hydrolyze) in aqueous mobile phases.
-
Sensitivity: LOQs must often reach 10–50 ppb.
-
Separation: Critical to separate the ester from the massive excess of the API and the sulfonic acid counter-ion.
Protocol: Simultaneous Determination of Alkyl Mesylates, Besylates, and Tosylates[9][10]
Technique: LC-APCI-MS/MS (Triple Quadrupole)
1. Reagents & Standards
-
Analytes: Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS), Isopropyl methanesulfonate (IMS), Methyl toluenesulfonate (MTS), etc.
-
Internal Standard: Deuterated analogs (e.g., MMS-d3) are mandatory for accuracy at trace levels.
-
Diluent: Acetonitrile (ACN) is preferred over water to prevent in-situ hydrolysis during sample prep.
2. Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-10 min: 5% -> 95% B
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Parameters (APCI)
-
Source: APCI (Positive Mode). Note: APCI is preferred because sulfonate esters are neutral and relatively non-polar; ESI often yields poor sensitivity for these specific structures.
-
Corona Current: 4.0 µA.
-
Source Temp: 350°C.
-
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| MMS | 111.0 [M+H]+ | 79.0 | 15 |
| EMS | 125.0 [M+H]+ | 97.0 | 12 |
| MTS | 187.0 [M+H]+ | 91.0 | 20 |
| MMS-d3 | 114.0 [M+H]+ | 82.0 | 15 |
4. Sample Preparation Workflow
-
Weighing: Accurately weigh 50 mg of API into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of 100% Acetonitrile . Sonicate to dissolve.[3] Crucial: Avoid water in the sample solvent to prevent hydrolysis.
-
Spiking: Add Internal Standard solution.
-
Make up: Dilute to volume with Acetonitrile.
-
Filtration: Filter through a 0.2 µm PTFE filter (hydrophobic) into an amber vial (protect from light).
5. System Suitability Criteria
-
S/N Ratio at LOQ: > 10.
-
Linearity (R²): > 0.990 over the range (e.g., 10 ppb to 500 ppb).
-
Recovery: 80–120% at LOQ level.[3]
References
-
Teasdale, A., et al. (2010). "Mechanism of formation of sulfonate esters: The role of the acid and the alcohol."[2][8] Organic Process Research & Development, 14(4), 999-1007. Link
-
Teasdale, A., & Elder, D. (2017). "ICH M7(R1): Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk."[4][9] ICH Guidelines. Link
-
Guo, T., et al. (2019).[10] "Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS." Journal of Analytical Methods in Chemistry. Link
-
Elder, D. P., et al. (2009). "Control of sulfonate ester genotoxic impurities in pharmaceutical processing." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1009-1014. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate from 3-aminophenol
This Application Note and Protocol details the synthesis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate starting from 3-aminophenol .
This transformation represents a significant skeletal reconstruction where the aromatic amine of the starting material is effectively replaced by a 1-aminoethyl side chain, while the phenol moiety is preserved and protected as a tosylate. This guide adopts a modular synthetic strategy: first converting the aniline to a ketone intermediate (3-hydroxyacetophenone), followed by chemoselective functionalization.
Abstract & Synthetic Strategy
The synthesis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate from 3-aminophenol requires a multi-stage protocol. Direct conversion of an aromatic amine (
Therefore, this protocol is designed in two distinct phases:
-
Skeletal Transformation: Conversion of 3-aminophenol to 3-hydroxyacetophenone via a Sandmeyer reaction and Grignard addition. This builds the necessary carbon framework.
-
Functional Group Manipulation: Chemoselective O-tosylation of the phenol followed by reductive amination of the acetyl group to yield the final primary amine.
This route prioritizes regioselectivity, ensuring the sulfonate ester is established before the nucleophilic primary amine is generated, thereby preventing self-polymerization or N-tosylation byproducts.
Synthetic Pathway Diagram[1][2]
Caption: Modular synthetic route from 3-aminophenol to the target tosylate.
Safety & Handling (Critical)
-
Cyanide Hazard: Step 1 involves Sodium Nitrite and Copper(I) Cyanide. All cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal. Work in a high-efficiency fume hood.
-
Grignard Reagents: Methylmagnesium bromide is pyrophoric and moisture-sensitive. Use anhydrous techniques (Schlenk line).
-
Tosyl Chloride: Corrosive and a lachrymator.
Phase 1: Skeleton Transformation (3-Aminophenol 3-Hydroxyacetophenone)
This phase converts the aromatic amine into an acetyl group.
Step 1.1: Synthesis of 3-Cyanophenol (Sandmeyer Reaction)
Rationale: The amino group is converted to a nitrile, which serves as the electrophilic precursor for the acetyl group.
-
Reagents: 3-Aminophenol (10.9 g, 100 mmol),
(7.6 g, 110 mmol), (2.5 M), (10.8 g, 120 mmol), (excess). -
Protocol:
-
Diazotization: Dissolve 3-aminophenol in dilute sulfuric acid at 0°C. Dropwise add aqueous
while maintaining temperature < 5°C. Stir for 30 min to form the diazonium salt. -
Substitution: In a separate flask, prepare a solution of CuCN and KCN in water at 60°C.
-
Addition: Carefully neutralize the diazonium solution to pH ~6 with
(cold) and add it slowly to the CuCN mixture. Caution: Nitrogen gas evolution. -
Workup: Heat to 80°C for 30 min. Cool, acidify with HCl (to remove cyanide salts safely in hood), and extract with Ethyl Acetate (
mL). -
Purification: Silica gel column (Hexane:EtOAc 8:2).
-
Yield Target: ~65-70%
-
Validation: IR (Nitrile peak at ~2230 cm⁻¹).
-
Step 1.2: Grignard Addition to Form 3-Hydroxyacetophenone
Rationale: The nitrile is attacked by the Grignard reagent. Since the molecule contains a phenol (acidic proton), 2 equivalents of Grignard are consumed (one for deprotonation, one for addition).
-
Reagents: 3-Cyanophenol (from Step 1.1), Methylmagnesium bromide (3.0 M in ether, 3.5 equivalents), Anhydrous THF.
-
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon. Add 3-Cyanophenol dissolved in anhydrous THF.
-
Addition: Cool to 0°C. Add MeMgBr dropwise. The first equivalent will cause gas evolution (methane) as the phenoxide forms. The subsequent equivalents attack the nitrile to form the imine magnesium salt.
-
Reflux: Warm to room temperature and reflux for 4 hours to ensure complete addition.
-
Hydrolysis: Cool to 0°C. Quench with 2M HCl. Stir vigorously for 2 hours to hydrolyze the intermediate imine to the ketone.
-
Extraction: Extract with DCM. Wash with brine.[1] Dry over
.[1]
-
Yield Target: ~80%
-
Validation: 1H NMR (Singlet methyl ketone at ~2.5 ppm).
-
Phase 2: Functionalization (3-Hydroxyacetophenone Target)
This phase installs the tosylate protection and converts the ketone to the amine.
Step 2.1: Chemoselective O-Tosylation
Rationale: We must install the tosylate before creating the amine. If the amine were present, TsCl would preferentially attack the nitrogen (forming a sulfonamide). Ketones are unreactive toward TsCl.
-
Reagents: 3-Hydroxyacetophenone (1 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), DCM (Solvent).
-
Protocol:
-
Dissolve 3-hydroxyacetophenone in DCM (0.5 M concentration).
-
Add Triethylamine and catalytic DMAP. Cool to 0°C.[2]
-
Add TsCl portion-wise over 15 minutes.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of phenol).[3][4]
-
Workup: Wash with 1M HCl (to remove amines), then Sat.
, then Brine. -
Product: 3-Acetylphenyl 4-methylbenzenesulfonate .
-
Data Check: The product should be a white/off-white solid.
-
NMR: Methyl group of Tosyl (~2.4 ppm) and Acetyl (~2.6 ppm). Aromatic region shows two spin systems (Tosyl AA'BB' and 3-substituted benzene).
-
Step 2.2: Reductive Amination to Target
Rationale: Converting the acetyl group to a primary amine using ammonium acetate and sodium cyanoborohydride. The tosylate ester is stable under these mild reducing conditions.
-
Reagents: 3-Acetylphenyl tosylate (1 eq), Ammonium Acetate (
, 10 eq), Sodium Cyanoborohydride ( , 1.5 eq), Methanol (anhydrous), Molecular Sieves (3Å). -
Protocol:
-
Imine Formation: In a dry flask, dissolve 3-acetylphenyl tosylate in Methanol. Add Ammonium Acetate and Molecular Sieves. Stir at RT for 2 hours.
-
Reduction: Cool to 0°C. Add
in one portion. -
Reaction: Allow to warm to RT and stir for 16-24 hours.
-
Quench: Carefully add 1M HCl to pH ~2 (destroys excess hydride and hydrolyzes boron complexes). Stir for 30 min.
-
Basification: Adjust pH to ~10 using 2M NaOH (Do this quickly and cold to avoid hydrolyzing the tosylate ester).
-
Extraction: Immediately extract with DCM (
). -
Purification: The amine is polar. Use flash chromatography (DCM:MeOH 95:5 with 1%
).
-
Final Product: [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate .
-
Analytical Validation & QC
Expected Data Profile
| Parameter | Expected Value/Observation | Notes |
| Appearance | White to pale yellow solid | Amine salts are more stable (e.g., HCl salt). |
| 1H NMR (DMSO-d6) | Diagnostic doublet at 1.25 ppm confirms ethylamine chain. | |
| MS (ESI+) | m/z = 292.1 | Molecular Weight is 291.37. |
| Purity (HPLC) | > 98% | Method: C18 Column, ACN/Water gradient. |
Troubleshooting Guide
-
Issue: Low yield in Step 2.2 (Reductive Amination).
-
Cause: Incomplete imine formation or reduction of ketone to alcohol (side product).
-
Fix: Increase
to 20 equivalents. Ensure Methanol is dry. Use as a Lewis acid additive to promote imine formation before adding borohydride.
-
-
Issue: Hydrolysis of Tosylate during workup.
-
Cause: Exposure to high pH (NaOH) for too long.
-
Fix: During the basification step of the amine workup, use saturated
instead of NaOH and extract immediately.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Sandmeyer Reaction Protocols
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Synthesis of Aromatic Nitriles from Diazonium Salts". Longman Scientific & Technical.
-
Source:
-
Grignard Addition to Nitriles
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
-
Mechanism support: Journal of the American Chemical Society, "The Reaction of Grignard Reagents with Nitriles".
-
Reductive Amination of Acetophenones
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry.
-
Source:
-
Rivastigmine Analog Synthesis (Structural Context)
-
Jiang, X., et al. (2018).[5] "Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine". Molecules.
-
Source:
-
-
Tosylation of Phenols
- Ding, X., et al. (2011). "Efficient synthesis of phenols from aryl tosylates". Tetrahedron Letters. (Contextualizing stability).
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease [mdpi.com]
- 5. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for Rivastigmine impurities analysis
Application Note: HPLC Method Development for Rivastigmine Tartrate Impurities Analysis
Executive Summary
Rivastigmine Tartrate is a reversible cholinesterase inhibitor used for the treatment of Alzheimer’s and Parkinson’s disease dementia. Its chemical structure contains a carbamate moiety, which is inherently susceptible to hydrolytic degradation, and a tertiary amine, which poses chromatographic challenges such as peak tailing.
This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Unlike basic isocratic protocols, this gradient method is designed to resolve the critical hydrolytic degradation product (Impurity A), oxidative degradants (N-Oxide), and process-related impurities (Impurity B, C) with high resolution and peak symmetry.
Target Impurity Profile & Chemistry
Understanding the analyte's behavior is the foundation of method development. Rivastigmine degrades primarily via hydrolysis of the carbamate ester linkage.
| Impurity Name (EP/USP) | Chemical Identity | Origin | Polarity/Elution |
| Rivastigmine (API) | (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | Active | Mid-eluting |
| Impurity A (USP RC C) | 3-[1-(dimethylamino)ethyl]phenol | Degradation (Hydrolysis) | Polar (Early Eluting) |
| Impurity B (USP RC B) | (S)-3-[1-(dimethylamino)ethyl]phenyl dimethylcarbamate | Process/Synthesis | Mid-Late Eluting |
| Impurity C (USP RC D) | N-Desmethyl Rivastigmine | Process/Degradation | Mid-Eluting |
| Rivastigmine N-Oxide | Rivastigmine N-oxide | Degradation (Oxidation) | Polar |
Degradation Pathway Visualization
The following diagram illustrates the primary degradation mechanism that the HPLC method must detect.
Caption: Primary degradation pathways of Rivastigmine leading to critical impurities A and N-Oxide.[1]
Method Development Strategy
Stationary Phase Selection: The "Why"
Rivastigmine is a basic compound (pKa ~8.85). On standard silica columns, residual silanols (
-
Choice: C18 with high carbon load and end-capping (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18).
-
Rationale: End-capping blocks residual silanols, reducing secondary interactions. A C18 chain provides sufficient hydrophobicity to retain the non-polar carbamate impurities while allowing the polar phenol (Impurity A) to elute with adequate retention (
).
Mobile Phase & pH Control
-
Buffer: 10-20 mM Phosphate Buffer.
-
pH Selection: pH 3.0 .
-
Rationale: At pH 3.0, the silanols on the column are suppressed (protonated, neutral), and Rivastigmine is fully protonated. This ensures sharp peak shape without the need for ion-pairing agents (like hexane sulfonate), making the method more robust and potentially LC-MS compatible (if volatile buffers like formate were substituted, though phosphate is superior for UV background).
Wavelength Selection
Rivastigmine lacks a strong chromophore (no extended conjugation).
-
Choice: 210 nm - 220 nm .
-
Rationale: The aromatic ring absorbs in this region. Higher wavelengths (254 nm) result in poor sensitivity (LOQ) for trace impurities.
Detailed Experimental Protocol
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 20 µL |
| Detection | UV at 215 nm |
| Run Time | 35 Minutes |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane. -
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
A gradient is required to elute the early polar Impurity A and the late-eluting process impurities.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial Hold (Retain Impurity A) |
| 5.0 | 90 | 10 | Isocratic End |
| 20.0 | 50 | 50 | Linear Ramp (Elute Parent & Imp B) |
| 25.0 | 20 | 80 | Wash (Elute Dimers/Late impurities) |
| 28.0 | 20 | 80 | Hold Wash |
| 28.1 | 90 | 10 | Return to Initial |
| 35.0 | 90 | 10 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).
-
System Suitability Solution: Prepare a solution containing 1.0 mg/mL Rivastigmine Tartrate and 0.005 mg/mL Impurity A.
-
Test Solution: 1.0 mg/mL Rivastigmine Tartrate in diluent.
Method Validation & Self-Validating Controls
To ensure the method is generating reliable data, the following System Suitability Tests (SST) must be passed before every analysis run.
System Suitability Criteria
-
Resolution (
): between Impurity A and Rivastigmine (Critical Pair). -
Tailing Factor (
): for the Rivastigmine peak (Indicates successful silanol suppression). -
Precision: RSD
for 5 replicate injections of the standard.
Linearity & Sensitivity Data (Expected)
Based on this protocol, typical performance metrics are:
| Parameter | Rivastigmine | Impurity A | Impurity B |
| Linearity ( | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.05 | 0.03 | 0.05 |
| LOQ (µg/mL) | 0.15 | 0.10 | 0.15 |
| RRT (Approx) | 1.00 | 0.45 | 1.20 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 2.0 | Secondary silanol interactions or column aging. | Ensure pH is ≤ 3.0. Use a "Base Deactivated" (BDS) column. Replace column if voided. |
| Drifting Baseline | Gradient absorbance mismatch. | Ensure UV cutoff of Acetonitrile is low. Balance absorbance by adding 1% buffer to MP-B if using Methanol. |
| Impurity A Co-elution | Mobile phase too strong initially. | Increase initial hold time or reduce initial %B to 5%. |
| Ghost Peaks | Contaminated aqueous buffer. | Use fresh Milli-Q water. Filter buffer daily to prevent microbial growth (phosphate promotes growth). |
Method Lifecycle Workflow
The following diagram outlines the logical flow from scoping to routine QC use.
Caption: Step-by-step lifecycle for developing a stability-indicating HPLC method.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Rivastigmine Hydrogen Tartrate Monograph 2629. European Directorate for the Quality of Medicines. Link
-
United States Pharmacopeia (USP) . Rivastigmine Tartrate Monograph. USP-NF.[4] Link
-
Mathur, A., & Vejendla, R. (2023).[5] Novel Method Development, Validation and Stability Indicating Assay Method for Rivastigmine Tartarate Capsule by HPLC. Asian Journal of Pharmaceutical Analysis, 13(2), 79-84. Link
-
Naim, M. B. D., et al. (2003). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate. Journal of Pharmaceutical and Biomedical Analysis. Link
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sources
- 1. store.usp.org [store.usp.org]
- 2. Rivastigmine EP Impurity A (Rivastigmine USP Related Compo… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
Application Note: Chemoselective Strategies for the O-Sulfonylation of Amino-Phenolic Substrates
[1]
Executive Summary
The selective functionalization of 3-(1-aminoethyl)phenol presents a classic chemoselectivity challenge in organic synthesis.[1] The substrate contains two competing nucleophiles: a hard, aliphatic primary amine (
While standard tosylation protocols (TsCl/Base) favor the kinetically superior amine (N-tosylation), this guide details the Protection-Derivatization-Deprotection (PDD) strategy as the industry "Gold Standard" for generating high-purity O-tosylates.[1] This protocol ensures >98% regioselectivity and minimizes the formation of difficult-to-separate N,O-ditosyl byproducts.[1]
Critical Analysis: The Chemoselectivity Challenge
To design a robust protocol, one must understand the underlying physical organic chemistry that renders direct O-tosylation inefficient.[1]
Nucleophilicity vs. Acidity
The primary failure mode in direct tosylation is N-alkylation.[1] Although the phenol is more acidic (and thus easier to deprotonate), the aliphatic amine is a significantly better nucleophile in its neutral state.
| Functional Group | Nucleophilicity (Swain-Scott | Reactivity with TsCl (Basic Cond.)[1] | |
| Aliphatic Amine ( | ~10.6 | High (~5.0 - 6.[1]0) | Fast (Kinetic Product) |
| Phenol ( | ~9.8 | Moderate (~4.0 as Phenoxide) | Slow (Thermodynamic Product) |
The "Direct Reaction" Trap: Attempting to control this via pH (e.g., Schotten-Baumann conditions) is operationally risky.[1] At pH 10 (required to ionize the phenol), the amine exists in significant equilibrium concentration as the free base. Due to its superior nucleophilicity, even trace amounts of free amine will scavenge the tosyl chloride, leading to N-tosyl impurities.[2]
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways and why the Protection Route is preferred.
Figure 1: Mechanistic divergence showing the kinetic dominance of N-tosylation in direct methods vs. the controlled specificity of the protection strategy.
Experimental Protocol: The N-Boc Strategy
This protocol utilizes a tert-butyloxycarbonyl (Boc) group to mask the amine.[1] This renders the nitrogen non-nucleophilic, allowing exclusive reaction at the phenolic oxygen.
Phase 1: Chemoselective N-Protection
Objective: Mask the aliphatic amine without reacting with the phenol.[1]
-
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 3-(1-aminoethyl)phenol in 50 mL of DCM.
-
Base Addition: Add 12 mmol (1.67 mL) of
. Cool the solution to 0°C. -
Reagent Addition: Add 11 mmol of
dissolved in 10 mL DCM dropwise over 15 minutes.-
Note: The phenol is a poor nucleophile towards
under these conditions; N-selectivity is naturally high.[1]
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Validation: Monitor by TLC (System: 50% EtOAc/Hexane). Amine spot (ninhydrin active) should disappear.[1]
-
Workup: Wash with 1M citric acid (to remove unreacted amine/base), then brine. Dry over
and concentrate.-
Yield Target: >95% N-Boc intermediate.[1]
-
Phase 2: Selective O-Tosylation
Objective: Install the tosyl group on the phenol.[1]
-
Reagents:
Rationale for DABCO: Unlike Pyridine or TEA, DABCO forms a reactive quaternary ammonium salt with TsCl that is highly electrophilic but less prone to side reactions, often resulting in cleaner profiles for sterically hindered or sensitive phenols [1].[1][2]
Step-by-Step:
-
Setup: In a flame-dried flask under
, dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DCM (10 volumes). -
Catalyst: Add DABCO (1.5 equiv) in one portion. The solution may warm slightly.[1]
-
Tosylation: Cool to 0°C. Add TsCl (1.2 equiv) portion-wise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 4–6 hours.
-
Checkpoint: TLC should show conversion of the polar phenol to a less polar spot (The Tosylate).[1]
-
Quench: Add water (5 volumes) and stir vigorously for 10 minutes to hydrolyze excess TsCl.
-
Extraction: Separate organic layer. Wash with 1M HCl (removes DABCO), saturated
, and brine.[1][2] -
Purification: Recrystallize from EtOAc/Heptane or flash chromatography if high purity is required for GMP steps.
Phase 3: Deprotection (Optional)
If the free amine is required immediately:
-
Dissolve O-tosyl intermediate in DCM.[1]
-
Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane.
-
Stir 1–2 hours.
-
Concentrate carefully (keep temperature <40°C to prevent tosyl hydrolysis).
QC & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| N,O-Ditosylation | Excess base/TsCl or skipped protection.[1][2] | Ensure Phase 1 (Boc) is complete before adding TsCl.[1] Do not use >1.2 eq TsCl.[1] |
| Low Conversion | Wet solvents or old TsCl.[1] | TsCl hydrolyzes to TsOH (unreactive).[1] Recrystallize TsCl from toluene/CHCl3 before use.[1] Use anhydrous DCM.[1] |
| Hydrolysis during Workup | Phenolic tosylates can be labile at high pH.[1] | Avoid strong basic washes (NaOH).[1] Use |
| Product is an Oil | Rotamers of Boc group or solvent trapping.[1] | Triturate with cold pentane or diethyl ether to induce crystallization.[1] |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the N-protected O-tosylate derivative.
References
-
Kurita, K. (1974).[1][4][5] Selectivity in Tosylation of o-Aminophenol by Choice of Tertiary Amine. Chemistry & Industry, 345.[1][5][6]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][6] (Standard reference for N-Boc stability and orthogonality). [1]
-
Organic Chemistry Portal. (2025). Protective Groups: Protection of Amino Groups. (General reactivity profiles of aliphatic amines vs phenols).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11568, 3-Aminophenol. (pKa and physical property data).
Sources
- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Kurita, K. (1974) Selectivity in Tosylation of o-Aminophenol by Choice of Tertiary Amine. Chemistry & Industry, 345 p. - References - Scientific Research Publishing [scirp.org]
- 6. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
Application Notes and Protocols: LC-MS Fragmentation Pattern of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
Introduction
In the landscape of drug development and chemical analysis, understanding the structural integrity and metabolic fate of novel compounds is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the identification and quantification of small molecules.[1][2][3] This application note provides a detailed guide to the analysis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate, a compound featuring both a sulfonamide-like linkage and a primary amine. A thorough understanding of its fragmentation pattern under typical LC-MS conditions is crucial for method development, impurity profiling, and metabolite identification.[1]
This document will delve into the theoretical fragmentation pathways of the target molecule, provide a detailed experimental protocol for its analysis by LC-MS/MS, and discuss the interpretation of the resulting mass spectra. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for compounds with similar structural motifs.
Molecular Structure and Physicochemical Properties
Compound: [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate Molecular Formula: C₁₅H₁₇NO₃S Monoisotopic Mass: 291.09 g/mol
The structure consists of a phenethylamine moiety linked to a p-toluenesulfonate group through an ester linkage. The presence of a basic primary amine and an acidic sulfonate group suggests the molecule will be readily ionizable by electrospray ionization (ESI).[4][5]
Predicted Fragmentation Pathways
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule ([M+H]⁺) of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is expected to fragment at its most labile bonds.[6][7] The primary sites for fragmentation are the C-O bond of the sulfonate ester and the benzylic C-C bond.
Key Fragmentation Reactions:
-
Cleavage of the Sulfonate Ester: The most probable initial fragmentation is the cleavage of the C-O bond of the sulfonate ester. This heterolytic cleavage is charge-site initiated and is expected to be a dominant pathway.[8][9] This will result in the formation of a stable benzylic carbocation and the neutral loss of p-toluenesulfonic acid.
-
Benzylic C-C Cleavage: Fragmentation of the bond between the ethyl group and the phenyl ring (alpha-cleavage) is another likely pathway.[10] This would lead to the formation of a resonance-stabilized benzylic cation.
-
Loss of Ammonia: The primary amine group can be lost as a neutral ammonia molecule from the protonated precursor ion. This is a common fragmentation pathway for compounds containing primary amines.[11][12]
The following diagram illustrates the predicted fragmentation cascade:
Caption: Predicted fragmentation pathway of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate.
Experimental Protocol
This section details a robust LC-MS/MS method for the analysis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.
-
Matrix Samples (e.g., Plasma, Urine): For quantitative analysis, a suitable extraction method such as protein precipitation or solid-phase extraction (SPE) should be employed to minimize matrix effects.[13]
Liquid Chromatography (LC) Conditions
A reversed-phase separation is suitable for this compound. The following conditions provide a good starting point for method development.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds with a range of polarities.[14] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The following parameters are recommended for a triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine is readily protonated.[5] |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Gas Flow | 800 L/hr | |
| Desolvation Temperature | 400 °C | |
| Collision Gas | Argon | Commonly used for CID.[15] |
| Collision Energy | 10-30 eV (ramped) | A range of collision energies allows for the observation of both primary and secondary fragments. |
Experimental Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis of the target compound.
Results and Discussion
The analysis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate by LC-MS/MS is expected to yield a clear fragmentation pattern that can be used for its unambiguous identification.
Expected Mass Spectrum
The full scan mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 292.1. The MS/MS spectrum will be characterized by the product ions resulting from the fragmentation pathways discussed earlier.
Interpretation of Fragment Ions
The following table summarizes the expected major fragment ions and their proposed structures.
| m/z (Observed) | Proposed Formula | Proposed Structure / Origin |
| 292.1 | C₁₅H₁₈NO₃S⁺ | Protonated Molecular Ion [M+H]⁺ |
| 121.1 | C₈H₁₃N⁺ | Cleavage of the sulfonate ester, loss of p-toluenesulfonic acid. |
| 106.1 | C₈H₁₀⁺ | Loss of ammonia from the m/z 121.1 fragment. |
| 172.0 | C₇H₈O₃S | Cleavage of the C-N bond, though less likely to be observed as a charged species. |
| 155.0 | C₇H₇O₂S⁺ | Fragment of p-toluenesulfonic acid. |
| 91.1 | C₇H₇⁺ | Tropylium ion from the toluene moiety. |
The relative abundance of these fragments will depend on the collision energy used. At lower collision energies, the cleavage of the sulfonate ester (m/z 121.1) is expected to be the base peak. At higher energies, further fragmentation to m/z 106.1 will become more prominent.
Conclusion
The LC-MS/MS method described in this application note provides a reliable approach for the characterization of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate. The predictable fragmentation pattern, dominated by the cleavage of the sulfonate ester and subsequent loss of ammonia, allows for confident identification and can be leveraged for quantitative analysis in complex matrices. This guide serves as a comprehensive resource for scientists and researchers in the field of drug development and analytical chemistry.
References
-
Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. (2018). Available at: [Link]
-
Podjava, A., et al. (2014). Electrospray Ionization Mass Spectrometry of Non-Covalent Complexes Formed between N-Alkylimidazolium-Containing Zwitterionic Sulfonates and Protonated Bases. European Journal of Mass Spectrometry, 20(6), 467-75. Available at: [Link]
-
Collision-induced dissociation of phenethylamides: role of ion-neutral complex. (n.d.). NIH. Available at: [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Available at: [Link]
-
Collision-induced dissociation mass spectra of protonated alkyl amines. (n.d.). ResearchGate. Available at: [Link]
-
Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). (2011). United States Department of Agriculture. Available at: [Link]
-
Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
-
Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2024). NIH. Available at: [Link]
-
Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
-
Collision-induced dissociation. (n.d.). Wikipedia. Available at: [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]
-
Holčapek, M., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Available at: [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Available at: [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). University of Arizona. Available at: [Link]
-
An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). Analytical Chemistry. Available at: [Link]
-
Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. Available at: [Link]
-
Christianson, C. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. Available at: [Link]
-
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020). Journal of Food Composition and Analysis. Available at: [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
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- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Note & Protocols: Strategic Extraction and Isolation of Phenyl Tosylate Impurities
An Application Note from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive framework for the extraction, isolation, and characterization of impurities associated with phenyl tosylate. Phenyl tosylate is a critical intermediate and reagent in organic synthesis, and its purity is paramount for ensuring predictable reaction outcomes and the integrity of final products. This document outlines the origins of common process-related impurities and offers detailed, field-proven protocols for their removal using techniques such as pH-mediated liquid-liquid extraction, solid-phase extraction (SPE) with scavenger resins, preparative chromatography, and recrystallization. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to adapt and troubleshoot these methods effectively.
Introduction: The Challenge of Purity in Phenyl Tosylate Synthesis
Phenyl tosylate (phenyl 4-methylbenzenesulfonate) is synthesized by the reaction of phenol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base.[1][2] While the reaction is robust, the crude product is invariably contaminated with unreacted starting materials, byproducts, and degradation products. The presence of these impurities can interfere with subsequent synthetic steps, complicate product characterization, and compromise the quality of active pharmaceutical ingredients (APIs).[3][4] Therefore, a robust purification strategy is not merely a procedural step but a critical component of process control.
This guide moves beyond a simple listing of procedures to provide a logical, decision-based workflow for tackling common purification challenges associated with phenyl tosylate.
Understanding the Impurity Profile
Effective purification begins with understanding the nature of the impurities. The primary contaminants in a typical phenyl tosylate synthesis are predictable based on the reaction mechanism.
| Compound Name | Structure | Molar Mass ( g/mol ) | Key Physicochemical Properties | Origin |
| Phenyl Tosylate (Product) | C₁₃H₁₂O₃S | 248.30 | Neutral, moderately polar organic ester. Soluble in common organic solvents.[2] | Desired Product |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Electrophilic, moisture-sensitive.[5] Relatively non-polar. | Excess Reagent |
| p-Toluenesulfonic Acid (TsOH) | C₇H₈O₃S | 172.20 | Strong acid (pKa ~ -2.8), highly polar, water-soluble.[6] | Hydrolysis of TsCl |
| Phenol | C₆H₆O | 94.11 | Weakly acidic (pKa ~ 10), moderately polar. | Unreacted Starting Material |
| Pyridine / Triethylamine | C₅H₅N / C₆H₁₅N | 79.10 / 101.19 | Organic bases, form water-soluble hydrochloride salts. | Base/Catalyst |
Strategic Purification Workflow: A Decision-Based Approach
The selection of a purification strategy depends on the scale of the reaction and the specific impurity profile. The following diagram outlines a logical decision-making process for purifying crude phenyl tosylate.
Caption: Decision tree for phenyl tosylate purification.
Extraction and Isolation Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Acidic Impurity Removal
Principle: This is the most effective first step for removing bulk acidic impurities like p-toluenesulfonic acid (TsOH) and unreacted phenol. By washing the organic layer with a mild aqueous base, these acidic compounds are deprotonated to form their corresponding salts, which are highly soluble in the aqueous phase and can be easily separated.[6][7]
Step-by-Step Methodology:
-
Quench Reaction: After the reaction is complete, cool the mixture to room temperature. If the reaction was run in a solvent like dichloromethane (DCM) or ethyl acetate, transfer the entire mixture to a separatory funnel.
-
Initial Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the organic phase volume.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently.[6]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution (steps 2-4) one to two more times to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and remove residual water from the organic phase.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Trustworthiness Check: The effectiveness of the wash can be monitored by checking the pH of the aqueous layer after each wash; it should be basic. A subsequent analytical TLC or HPLC of the organic layer will show the disappearance of the TsOH and phenol spots.
Protocol 2: Solid-Phase Scavenging for Excess TsCl Removal
Principle: When a significant excess of p-toluenesulfonyl chloride (TsCl) is used, it can be tedious to remove by chromatography alone. Solid-phase scavenger resins, such as amine-functionalized silica gel, offer a highly selective method. The nucleophilic amine on the resin reacts with the electrophilic TsCl, covalently binding it to the solid support, which is then simply removed by filtration.[6]
Step-by-Step Methodology:
-
Resin Selection: Choose an appropriate scavenger resin, such as aminopropyl-functionalized silica gel (Si-NH₂).
-
Addition: To the crude organic solution (after LLE workup but before solvent removal), add the scavenger resin (typically 2-4 equivalents relative to the estimated excess TsCl).
-
Agitation: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 24 hours.
-
Monitoring: Monitor the disappearance of the TsCl spot by Thin Layer Chromatography (TLC). TsCl typically has a high Rf value in common solvent systems like ethyl acetate/hexanes.[6]
-
Filtration: Once the TsCl is consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin.
-
Rinsing and Concentration: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of excess TsCl.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 640-60-8: Phenyl tosylate | CymitQuimica [cymitquimica.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biotech-spain.com [biotech-spain.com]
- 5. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Crystallization & Purification of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
[1][2]
Introduction & Chemical Context
The molecule [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate (henceforth Compound A ) presents a unique purification challenge due to its bifunctional nature. It contains a nucleophilic primary amine (on the ethyl chain) and an electrophilic sulfonate ester (on the phenol ring).[1]
-
Primary Challenge: The synthesis of Compound A involves the O-tosylation of 3-(1-aminoethyl)phenol.[1] A common side reaction is N-tosylation (forming the sulfonamide) or N,O-ditosylation .[1]
-
Purification Goal: The crystallization process must selectively crystallize the O-tosylate (Compound A) while rejecting the N-tosyl impurities and unreacted starting materials into the mother liquor.[1]
-
Stability Warning: As a free amine with a leaving group (tosylate), Compound A has the potential for intermolecular polymerization or degradation.[1] Thermal exposure during crystallization must be minimized.[1]
Solvent Selection Strategy
The selection of solvents is governed by the "Polarity-Solubility Window."[1] Compound A has a polar amine domain and a lipophilic tosyl domain.[1]
Recommended Solvent Systems
| Role | Solvent | Rationale | Boiling Point | Toxicity Profile |
| Primary Solvent | Ethyl Acetate (EtOAc) | Excellent solubility for the target ester; moderate polarity allows rejection of highly polar salts. | 77°C | Low (Class 3) |
| Anti-Solvent | n-Heptane | Induces controlled nucleation.[1] Preferred over Hexane due to higher flash point and lower neurotoxicity. | 98°C | Low (Class 3) |
| Alternative Solvent | Toluene | Useful for process-scale isolation directly from reaction mixtures.[1] Slower evaporation rates allow for larger crystal growth.[1] | 110°C | Moderate (Class 2) |
| Desalting Wash | DCM (Dichloromethane) | High solubility for the ester; useful if the crude material contains inorganic salts (e.g., Et3N[1]·HCl). | 40°C | Moderate (Class 2) |
Thermodynamic Logic
-
EtOAc/Heptane System: The N-tosyl byproduct is often more crystalline and less soluble than the O-tosyl target in pure hydrocarbons.[1] However, in EtOAc/Heptane mixtures, the O-tosyl target (Compound A) can be supersaturated effectively.[1] The key is to keep the EtOAc ratio high enough to solubilize the N-tosyl impurity while crashing out the target upon cooling.[1]
-
Toluene: Often used in the synthesis step (O-tosylation).[1] Cooling a hot toluene solution from 60°C to 0-5°C is a proven industrial method for isolating aryl tosylates [1].[1]
Detailed Experimental Protocol
Protocol A: Recrystallization from Ethyl Acetate / n-Heptane
Best for high-purity requirements (>98%) typical of pharmaceutical intermediates.[1]
Prerequisites:
-
Crude Compound A (solid or viscous oil).[1]
-
Nitrogen atmosphere (to prevent amine oxidation/carbonation).[1]
Step-by-Step Procedure:
-
Dissolution (Solubility Check):
-
Place 10.0 g of crude Compound A in a 250 mL round-bottom flask.
-
Add Ethyl Acetate (30 mL) (3 vol relative to mass).
-
Heat gently to 45–50°C in a water bath. Do not exceed 60°C to prevent degradation.[1]
-
Observation: If solids remain (likely inorganic salts like Et3N[1]·HCl), filter the hot solution through a sintered glass funnel.
-
-
Cloud Point Determination:
-
Re-dissolution:
-
Controlled Cooling (Nucleation):
-
Isolation:
-
Filter the white crystalline solid using vacuum filtration.[1]
-
Wash: Wash the filter cake with cold 1:3 EtOAc:Heptane (10 mL).
-
Drying: Dry under vacuum at 40°C for 4 hours.
-
Protocol B: Process-Scale Isolation from Toluene
Best for direct isolation after synthesis to minimize solvent swap operations.[1]
-
Reaction Quench: Following the O-tosylation reaction in Toluene, wash the organic phase with water and mild base (NaHCO3) to remove acid byproducts.[1]
-
Azeotropic Drying: Dry the Toluene layer via azeotropic distillation (Dean-Stark) or using MgSO4.[1]
-
Concentration: Concentrate the Toluene solution under reduced pressure to approx. 3–4 volumes (3 mL per gram of theoretical yield).
-
Crystallization:
-
Heat the concentrate to 60°C to ensure homogeneity.
-
Cool linearly to 0°C over 4 hours (15°C/hour).
-
Hold at 0°C for 2 hours.
-
Filter and wash with cold Toluene.[1]
-
Troubleshooting & Optimization
Issue: "Oiling Out"
Symptom: The product separates as a viscous oil droplets instead of crystals.[1]
-
Cause: The temperature dropped too quickly, or the solvent system is too polar (liquid-liquid phase separation before crystallization).[1]
-
Solution:
Issue: High N-Tosyl Impurity
Symptom: HPLC shows >2% N-tosyl byproduct.[1]
Process Workflow Diagram
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for the crystallization of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate, highlighting the critical "Oiling Out" remediation loop.
References
Troubleshooting & Optimization
Preventing hydrolysis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate in solution
Welcome to the technical support guide for [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the stability of this compound in solution by preventing hydrolysis. Here, we address common issues through a detailed FAQ section, a troubleshooting guide, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is showing signs of degradation. What is happening?
A1: The primary cause of degradation for this compound in solution is hydrolysis. The molecule contains a sulfonate ester linkage, which is susceptible to cleavage by water. This reaction, accelerated by strongly acidic or basic conditions, breaks the ester bond to yield 3-(1-aminoethyl)phenol and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) as degradation products.[1][2] The presence of water is a critical factor, and even small amounts can promote this degradation over time.[1][3]
The hydrolysis can proceed through different mechanisms, but it generally involves the nucleophilic attack of a water molecule on the sulfur atom of the sulfonate ester.[4][5][6] This process can be catalyzed by either acid (H⁺) or base (OH⁻), which is why maintaining strict pH control is paramount for ensuring the compound's stability.
Caption: Figure 1. General Mechanism of Sulfonate Ester Hydrolysis.
Q2: What are the optimal solvent and pH conditions for preparing and storing solutions?
A2: The stability of sulfonate esters is highly dependent on pH and the solvent system used.
-
pH Control: The rate of hydrolysis is minimized in a slightly acidic to neutral pH range. Strongly alkaline or acidic conditions significantly accelerate degradation.[2][7] For maximal stability, solutions should be prepared and stored in a buffered system with a pH between 4.0 and 6.5 .
-
Solvent Choice: While the compound may be soluble in aqueous solutions, the presence of water is the primary driver of hydrolysis.[3] For long-term storage, using anhydrous aprotic organic solvents is highly recommended. If an aqueous system is required for your experiment, prepare the solution fresh and use it immediately.
| Parameter | Recommendation | Rationale |
| pH Range | 4.0 - 6.5 | Minimizes both acid- and base-catalyzed hydrolysis of the sulfonate ester.[2][7] |
| Stock Solutions | Anhydrous Aprotic Solvents (e.g., DMSO, DMF) | Reduces the availability of water, the key reactant in hydrolysis. |
| Aqueous Buffers | Citrate or Acetate Buffers | Provides stable pH control in the optimal range. Avoid phosphate buffers if possible, as they can sometimes participate in reactions. |
| Working Solutions | Prepare fresh daily from anhydrous stock | Limits the time the compound is exposed to aqueous environments, minimizing degradation before use. |
Q3: How should I store the solid compound and its solutions to maximize stability?
A3: Proper storage is critical for both the solid material and prepared solutions to prevent degradation from environmental factors.
-
Solid Compound: Store in a tightly sealed container in a desiccator at -20°C .[8] Protecting the compound from moisture and light is crucial for its long-term integrity.[9][10] Before opening, always allow the container to equilibrate to room temperature to prevent water condensation on the solid.[8]
-
Solutions:
-
Anhydrous Stock Solutions (in DMSO/DMF): Store in small aliquots in tightly sealed vials with desiccant at -20°C or -80°C . This minimizes freeze-thaw cycles and exposure to atmospheric moisture.
-
Aqueous Solutions: It is strongly advised not to store aqueous solutions. They should be prepared immediately before use from a fresh anhydrous stock.
-
| Storage Condition | Solid Compound | Anhydrous Stock Solution | Aqueous Working Solution |
| Temperature | -20°C | -20°C to -80°C | Use Immediately (Do Not Store) |
| Atmosphere | Dry (Desiccator) | Inert Gas (N₂ or Ar), Desiccated | N/A |
| Container | Tightly sealed, amber vial | Tightly sealed, amber vial | N/A |
| Light | Protect from light | Protect from light | N/A |
Q4: I suspect hydrolysis has occurred. How can I analytically confirm and quantify it?
A4: The most reliable method for detecting and quantifying hydrolysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. This technique can separate the parent compound from its hydrolysis products.
By running a time-course experiment (analyzing samples at t=0, 1h, 4h, 24h, etc.), you can monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the degradation products, 3-(1-aminoethyl)phenol and p-toluenesulfonic acid. Mass spectrometry (LC-MS) can be used to confirm the identity of each peak.
See the "Protocol 2: HPLC Method for Assessing Hydrolytic Degradation" section below for a detailed methodology.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems related to the instability of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate.
Caption: Figure 2. Troubleshooting Workflow for Compound Instability.
Detailed Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, optimized for maximum stability during long-term storage.
Materials:
-
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≤50 ppm water)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Desiccant packs
-
Analytical balance and appropriate weighing tools
Procedure:
-
Pre-analysis Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and cooled in a desiccator before use.
-
Equilibration: Remove the vial containing the solid compound from the -20°C freezer and place it in a desiccator. Allow it to warm to ambient room temperature for at least 60 minutes. This step is critical to prevent moisture condensation.
-
Weighing: Under a gentle stream of inert gas, accurately weigh the required amount of the solid compound to prepare the desired volume of a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed solid. Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquoting: Working quickly under an inert atmosphere, dispense the stock solution into smaller, single-use aliquots in pre-prepared amber vials. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.
-
Storage: Tightly cap each aliquot vial. For extra protection, place the vials inside a larger container with desiccant packs. Store this container at -80°C.
Protocol 2: HPLC Method for Assessing Hydrolytic Degradation
This RP-HPLC method is designed to separate the parent compound from its primary hydrolysis products.
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm |
Procedure:
-
Sample Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Standard Preparation: If available, prepare individual standard solutions of the potential degradation products, 3-(1-aminoethyl)phenol and p-toluenesulfonic acid, for retention time confirmation.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and run the gradient method.
-
Data Interpretation:
-
Identify the peak corresponding to the parent compound based on its retention time (it will be the major peak at t=0).
-
Look for the emergence of new peaks over time, which may correspond to the more polar hydrolysis products.
-
Quantify the percentage of the parent compound remaining by comparing its peak area at different time points relative to the total peak area of all related substances.
-
References
-
Robertson, R. E. (1957). REACTIONS OF SULPHONIC ESTERS: VI. THE TEMPERATURE DEPENDENCE OF THE RATE FOR THE HYDROLYSIS OF A SERIES OF ALKYL BENZENESULPHON. Canadian Journal of Chemistry, 35(6), 613-621. [Link]
-
Guthrie, J. P., & Fenwick, M. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12655–12665. [Link]
-
Guthrie, J. P., & Fenwick, M. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. [Link]
-
Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2010). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 12(12), 2774–2777. [Link]
-
Guthrie, J. P., & Fenwick, M. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Europe PMC. [Link]
-
Novatia, LLC. (2010). A Kinetic Study of the Relative Importance of Sulfonate Ester Formation and Solvolytic Degradation. [Link]
-
Fairbanks, A. J., & Wormald, M. R. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4529–4539. [Link]
-
Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Fairbanks, A. J., & Wormald, M. R. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. [Link]
-
Kitanovski, V. B., Stavrova, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Scientific Reports, 9(1), 1948. [Link]
-
Khetan, A., & Aimetti, A. A. (2014). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability, 109, 219-225. [Link]
-
University of California. (n.d.). Practices for Proper Chemical Storage. University of California. [Link]
-
Louisiana State University. (n.d.). Chemical Storage Guidelines. LSU. [Link]
-
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews. [Link]
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- 6. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. csuohio.edu [csuohio.edu]
- 10. lsu.edu [lsu.edu]
Navigating the Chromatographic Challenge: A Technical Guide to Separating Rivastigmine and a Key Process-Related Impurity
A Technical Support Center for Researchers and Drug Development Professionals
Welcome to our dedicated technical support guide for resolving a common chromatographic challenge in the analysis of Rivastigmine: the separation of the active pharmaceutical ingredient (API) from the process-related impurity, [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate. This guide is structured to provide you, the researcher, with actionable insights and troubleshooting strategies rooted in fundamental chromatographic principles.
Understanding the Challenge: A Tale of Two Molecules
Effective separation begins with a thorough understanding of the analytes. Rivastigmine, a tertiary amine, and its tosylate impurity, a primary amine with a bulky counter-ion, present a unique separation challenge due to their structural similarities and differing physicochemical properties.
Table 1: Physicochemical Properties of Rivastigmine and [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
| Property | Rivastigmine | [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate |
| Chemical Structure | ||
| Molecular Weight | 250.34 g/mol [1] | 291.37 g/mol |
| pKa (predicted) | ~8.9 (tertiary amine) | ~9.5 (primary amine) |
| logP (predicted) | ~2.8 | ~1.5 |
The key to their separation lies in exploiting the differences in their basicity (pKa) and hydrophobicity (logP). The tosylate impurity is predicted to be more polar (lower logP) than Rivastigmine, suggesting it will elute earlier in a standard reversed-phase high-performance liquid chromatography (RP-HPLC) system. However, the presence of the ionizable amine groups necessitates careful control of the mobile phase pH to achieve optimal retention and peak shape.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section is designed as a series of questions and answers to guide you through the process of optimizing your chromatographic method.
Q1: My initial screen shows poor resolution or co-elution of the Rivastigmine and the tosylate impurity peaks. Where do I start?
Answer: Poor resolution is the most common initial hurdle. The primary factors to investigate are the mobile phase pH and the organic modifier concentration.
The Causality: The ionization state of both Rivastigmine and the tosylate impurity is highly dependent on the mobile phase pH.[2][3][4] At a pH below their pKa values, both compounds will be protonated and exist as cations. In reversed-phase chromatography, ionized compounds tend to have lower retention. By carefully adjusting the pH, you can modulate the degree of ionization and, consequently, the retention time of each compound, thereby improving separation.
Step-by-Step Protocol: pH Optimization
-
Establish a Baseline: Begin with a buffered mobile phase at a pH of approximately 3.0. A phosphate or citrate buffer is a suitable starting point.
-
Systematic pH Adjustment: Prepare a series of mobile phases with pH values ranging from 2.5 to 4.5 in 0.5 unit increments.
-
Analyze and Evaluate: Inject your sample with each mobile phase and observe the change in retention time and resolution. You are looking for a pH that provides the greatest difference in retention between the two peaks.
-
Consider Peak Shape: Pay close attention to peak tailing, which can be an issue with basic compounds due to interactions with residual silanols on the stationary phase.[5] Operating at a lower pH (e.g., below 3) can help to suppress these interactions.
Caption: Troubleshooting workflow for separating Rivastigmine and its impurity.
Q2: I've adjusted the pH, but the peaks are still too close together. What's my next move?
Answer: If pH adjustment alone is insufficient, the next step is to optimize the organic modifier concentration and consider changing the type of organic modifier.
The Causality: In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase generally increases the retention time of analytes. By carefully adjusting this percentage, you can increase the overall retention and potentially improve the separation between closely eluting peaks. Furthermore, acetonitrile and methanol offer different selectivities due to their distinct solvent properties (dipole moment, hydrogen bonding capacity). Switching between them can alter the elution order or improve the resolution of critical pairs.
Step-by-Step Protocol: Organic Modifier Optimization
-
Isocratic Elution: If you are using a gradient, start by converting to an isocratic method at the organic concentration where the peaks are eluting. This will simplify optimization.
-
Incremental Changes: Decrease the organic modifier concentration in small increments (e.g., 2-5%). Observe the impact on retention and resolution.
-
Solvent Swap: If resolution is still not optimal, prepare a mobile phase with methanol at a concentration that gives similar retention times to your acetonitrile method and compare the chromatograms.
-
Gradient Optimization: Once you have a better understanding of the retention behavior, you can re-introduce a gradient. A shallower gradient will generally provide better resolution for closely eluting peaks.
Q3: I'm observing significant peak tailing for both compounds, especially the tosylate impurity. How can I improve the peak shape?
Answer: Peak tailing for basic compounds in RP-HPLC is often caused by secondary interactions with the silica-based stationary phase.[6] There are several strategies to mitigate this.
The Causality: The silica backbone of many reversed-phase columns has acidic silanol groups. At mid-range pH values, these silanols can be deprotonated and negatively charged, leading to strong ionic interactions with protonated basic analytes. This results in poor peak shape, characterized by tailing.
Troubleshooting Peak Tailing:
-
Lower the pH: As discussed, operating at a low pH (e.g., 2.5-3.0) will keep the silanol groups protonated and minimize these unwanted interactions.
-
Use a Modern, End-capped Column: Newer generation HPLC columns are better end-capped, meaning the residual silanol groups are chemically deactivated. Using a high-purity, base-deactivated C18 or a phenyl-hexyl column can significantly improve peak shape for basic compounds.
-
Consider Ion-Pair Chromatography: If peak tailing persists, the use of an ion-pairing reagent can be highly effective.[7][8] An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) is added to the mobile phase. It pairs with the protonated basic analytes, forming a neutral complex that has better retention and peak shape on a reversed-phase column.
Frequently Asked Questions (FAQs)
Q: Should I use HPLC or UPLC for this separation?
A: Both techniques are suitable. However, Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher efficiency and resolution.[9][10][11] If you are dealing with very low levels of the impurity or have a complex sample matrix, UPLC will offer superior performance and faster analysis times.
Q: What detection wavelength should I use?
A: Rivastigmine has a UV absorbance maximum around 214-220 nm. It is advisable to run a UV scan of both Rivastigmine and the impurity to determine the optimal wavelength for detection of both compounds.
Q: Can I use a different stationary phase other than C18?
A: Yes. A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like Rivastigmine and its impurity due to pi-pi interactions. For the more polar tosylate impurity, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a viable alternative if retention on reversed-phase columns is insufficient even with highly aqueous mobile phases.[12][13]
Q: My method was working well, but now I'm seeing a loss of resolution. What could be the cause?
A: A sudden loss of resolution in a validated method often points to column degradation or a change in the mobile phase.[14][15]
-
Column Degradation: Repeated injections, especially at extreme pH values, can lead to the degradation of the stationary phase. Consider replacing the column.
-
Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, especially the pH of the buffer. Small variations in pH can significantly impact the retention of ionizable compounds.[16]
Proposed Starting HPLC Method
For those initiating method development, the following conditions provide a robust starting point.
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | High-purity, base-deactivated C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
This guide provides a comprehensive framework for tackling the separation of Rivastigmine and its tosylate impurity. By systematically applying these troubleshooting principles, researchers can develop a robust and reliable analytical method to ensure the quality and purity of this important therapeutic agent.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. 2024. Available from: [Link]
-
Omega Scientific. Solving Common Errors in HPLC. Available from: [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. 2025. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. 2020. Available from: [Link]
- Unknown Source.
-
Chromatography Today. HPLC vs UPLC - What's the Difference?. Available from: [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. 2024. Available from: [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available from: [Link]
-
PubMed. Application of ion-pair extraction to partition chromatographic separation of pharmaceutical amines. 1967. Available from: [Link]
-
PubChem. Rivastigmine, (R)-. Available from: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. 2020. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2025. Available from: [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. 2024. Available from: [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC?. 2013. Available from: [Link]
-
SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. 2011. Available from: [Link]
-
accessdata.fda.gov. EXELON (rivastigmine tartrate) Oral Solution DESCRIPTION. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. 2022. Available from: [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Available from: [Link]
-
Dr. Maisch. HILIC. Available from: [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]
-
PubMed. Small alkyl amines as ion-pair reagents for the separation of positional isomers of impurities in phosphate diester oligonucleotides. 2019. Available from: [Link]
-
ResearchGate. Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches. Available from: [Link]
-
ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. 2022. Available from: [Link]
-
Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. 2024. Available from: [Link]
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1. 2010. Available from: [Link]
-
PubChem. 3-[(E)-{[1-(4-Methylbenzenesulfonyl)-1H-indol-3-YL]methylidene}amino]-5-phenyl-3H,4H-thieno[2,3-D]pyrimidin-4-one. 2026. Available from: [Link]
-
PMC. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 2021. Available from: [Link]
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Troubleshooting baseline noise in UV detection of tosylate impurities
Welcome to the Advanced Separation Science Support Center.
Topic: Troubleshooting Baseline Noise in UV Detection of Tosylate Impurities Ticket ID: #TOS-UV-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The Sensitivity Paradox
Detecting alkyl tosylate impurities (e.g., methyl, ethyl, or isopropyl tosylate) is a high-stakes analytical challenge. Under ICH M7 guidelines , these are Class 1 mutagenic impurities. The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day , which translates to a limit of 1.5 ppm in a drug substance with a maximum daily dose of 1 g.
To see 1.5 ppm, you need exceptional signal-to-noise (S/N) ratios. However, the tosyl chromophore (
This guide addresses the specific conflict between the physics of your hardware and the chemistry of your mobile phase .
Module 1: Root Cause Analysis (The Physics of Noise)
Q: My baseline noise is hiding the impurity peak. How do I distinguish between electronic noise, pump issues, and chemical background?
A: You must isolate the source using the Static vs. Dynamic Protocol . Noise is rarely random; it has a "fingerprint."
-
Electronic Noise (High Frequency): Looks like "fuzz." Usually caused by lamp aging or slit width settings.
-
Pump Noise (Periodic): Rhythmic cycling matching the pump stroke. Caused by compressibility issues or air bubbles.
-
Drift (Low Frequency): A sloping baseline. Caused by temperature changes or gradient elution absorption.
Protocol 1: The Static vs. Dynamic Isolation Test
-
Remove the Column: Install a union connector to eliminate column bleed/temperature effects.
-
Test 1 (Static): Turn the pump OFF . Monitor the baseline for 10 minutes.
-
Result: If noise persists, it is Electronic (Detector Lamp, Flow Cell, or Electrical Grounding).
-
-
Test 2 (Dynamic Isocratic): Run 100% Methanol at 1 mL/min.
-
Result: If noise appears here but not in Test 1, it is Flow-Related (Pump pulsation, check valves, or air bubbles).
-
-
Test 3 (Dynamic Gradient): Run your specific method gradient without injection.
-
Result: If noise/drift appears here, it is Chemical (Solvent impurities or Mobile Phase transparency).
-
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for isolating the source of baseline noise in HPLC/UPLC systems.
Module 2: Mobile Phase Chemistry (The Usual Suspect)
Q: I am using Methanol/Water with 0.1% TFA. Why is my baseline drifting upwards during the gradient?
A: You are working at the "Edge of Transparency." Tosylates require detection at 220–225 nm for maximum sensitivity. At this wavelength, Methanol and Trifluoroacetic Acid (TFA) absorb UV light, creating a high background. As you increase the % Organic in your gradient, the background absorbance changes, causing massive drift and "ghost noise."
The Solution: Solvent & Additive Selection
Switching to Acetonitrile (ACN) and Phosphoric Acid is often mandatory for high-sensitivity tosylate analysis.
Table 1: UV Cutoff & Suitability for Tosylate Analysis
| Solvent / Additive | UV Cutoff (nm) | Suitability at 220 nm | Technical Note |
| Acetonitrile (HPLC Grade) | 190 nm | Excellent | Low noise, low viscosity. Best for low-UV detection.[1] |
| Methanol (HPLC Grade) | 205–210 nm | Poor | Significant absorbance at 220 nm. Causes baseline drift in gradients.[2] |
| TFA (0.1%) | < 215 nm | Moderate/Poor | Ion-pairing agent. High background absorbance below 220 nm. |
| Formic Acid (0.1%) | 210 nm | Moderate | Better than TFA for MS, but still noisy for UV at <220 nm. |
| Phosphoric Acid (0.1%) | < 190 nm | Excellent | UV transparent. Ideal for suppressing silanol activity without adding noise. |
Recommendation: If your method allows, switch to Water/Acetonitrile with 0.05% Phosphoric Acid . This will flatten your baseline and significantly improve the S/N ratio for the tosylate peak.
Module 3: Hardware Optimization
Q: I cannot change my mobile phase (validated method). How can I optimize the detector settings to reduce noise?
A: If the chemistry is fixed, you must optimize the Signal Processing of your detector (DAD/VWD).
Reference Wavelength (The "Trap")
-
Issue: Many default methods set a Reference Wavelength (e.g., 360 nm, bandwidth 100 nm) to subtract gradient drift.
-
Risk: If your tosylate impurity or matrix components absorb even slightly at the reference wavelength, the software will subtract real signal, causing negative peaks or reduced sensitivity.
-
Action: Turn OFF the Reference Wavelength during impurity method development. Only use it if you are 100% certain the impurity has zero absorbance at that range.
Slit Width & Response Time
-
Slit Width: Wider slits (e.g., 8 nm or 16 nm) let in more light, reducing noise (shot noise). However, they reduce spectral resolution.
-
Tosylate Strategy: Since tosylates have broad absorption bands, you can safely increase the slit width to 8 nm or 16 nm to smooth the baseline without losing peak height.
-
-
Response Time: Increasing response time (e.g., from 0.5s to 2.0s) acts as a digital filter.
-
Warning: If the response time is too slow for a narrow UPLC peak, you will shorten the peak and lose sensitivity. Ensure the response time is
of the peak width.
-
Visualizing Method Optimization
Figure 2: Strategic workflow for optimizing method parameters to meet ICH M7 sensitivity limits.
Module 4: FAQs (Field Scenarios)
Q: I see a repeating sine wave in my baseline. Is this the tosylate? A: No. A repeating sine wave is almost always thermal cycling or mixing noise .
-
Thermal: If your lab temperature fluctuates, the refractive index of the solvent changes.[3] Solution: Use a column oven and a pre-column heat exchanger.
-
Mixing: If you are mixing 5% A and 95% B, the pump solenoids may struggle to mix small packets of solvent. Solution: Pre-mix your mobile phase (e.g., Line A: 90% Water / 10% ACN; Line B: 10% Water / 90% ACN) to force the pump to mix larger volumes (e.g., 50/50).
Q: Can I use LC-MS instead of UV to avoid these noise issues? A: Yes, and for genotoxic impurities, it is often preferred. However, alkyl tosylates (like methyl tosylate) do not ionize well in Electrospray Ionization (ESI) because they lack basic nitrogens. You may need to use APCI (Atmospheric Pressure Chemical Ionization) or derivatization. If you stick to UV, the protocols above are your best path to compliance.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4] [Link]
-
Agilent Technologies . Eliminating Baseline Problems in HPLC. Technical Note. [Link]
-
Waters Corporation . Controlling Contamination in LC/MS Systems: Best Practices. [Link]
- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010.
Sources
Optimizing reaction yield for 3-(1-aminoethyl)phenyl tosylate synthesis
Technical Support Center: Synthesis & Optimization of 3-(1-aminoethyl)phenyl tosylate
Case ID: #TS-SYN-3AEP-OTs Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Strategic Pathway
User inquiries regarding 3-(1-aminoethyl)phenyl tosylate typically stem from chemoselectivity issues. The molecule contains two nucleophilic sites (an amine and a phenol) and one electrophilic leaving group (tosylate).
The Core Problem: Attempting to tosylate 3-(1-aminoethyl)phenol directly often results in N-tosylation (sulfonamide formation) rather than the desired O-tosylation , or a mixture of both.
The Optimized Solution: We recommend the "Ketone-First" Route . By establishing the O-tosylate on the ketone precursor (3-hydroxyacetophenone) before installing the amine, you eliminate chemoselectivity risks and protect the sensitive amine functionality.
Module 1: The Foundation (O-Tosylation)
Target Transformation: 3-Hydroxyacetophenone
Q1: My yield for the O-tosylation is stuck at 60%. I see unreacted starting material. What is wrong?
Diagnosis: This is likely due to moisture contamination or base-catalyzed hydrolysis of the tosyl chloride (TsCl).[1] TsCl is moisture-sensitive.[1]
Troubleshooting Protocol:
-
Reagent Quality: Recrystallize TsCl from chloroform/petroleum ether if it appears caked or discolored. Impure TsCl is the #1 cause of stalled reactions.
-
Catalysis: Are you using DMAP (4-Dimethylaminopyridine)?
-
Why: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the tosyl group to the phenol thousands of times faster than pyridine alone.
-
Fix: Add 5-10 mol% DMAP.
-
-
Solvent/Base System: Switch to a biphasic system or strictly anhydrous DCM.
-
Standard: DCM (Anhydrous),
(1.5 eq), TsCl (1.1 eq), DMAP (0.1 eq), .
-
Q2: I see a new spot on TLC that isn't product or starting material. Is it the bis-tosylate?
Diagnosis: Unlikely, as there is only one hydroxyl group. However, if you are using strong bases (NaOH/KOH) in phase transfer, you might be observing Claisen condensation side products of the ketone.
-
Corrective Action: Stick to organic bases (Triethylamine or Pyridine) to avoid enolate formation at the acetyl group.
Module 2: The Critical Junction (Reductive Amination)
Target Transformation: 3-Acetylphenyl tosylate
Q3: Will the tosylate group survive the reducing agent?
Technical Insight: This is the most common fear.
-
Risk: Strong hydride donors like Lithium Aluminum Hydride (
) will cleave the S-O bond (detosylation) or reduce the tosylate to a thiol/hydrocarbon. -
Solution: You must use Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride (STAB) . These are chemoselective for the imine and will not touch the aryl tosylate at room temperature [1].
Q4: The reaction is stalling at the imine stage. How do I push it to completion?
Diagnosis: The formation of the imine from an acetophenone derivative is sterically slower than from an aldehyde. Water generated during imine formation pushes the equilibrium back to the ketone.
Optimization Protocol:
-
Dehydrating Agent: Add activated 4Å Molecular Sieves or
(Titanium isopropoxide) to the reaction mixture. -
Amine Source: Use Ammonium Acetate (
) in large excess (10 eq) if you want the primary amine.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Stepwise Addition:
-
Step A: Ketone +
+ in Methanol (Stir 12h). -
Step B: Add
(Stir 6h).
-
Q5: My product is racemic. I need one enantiomer.
Insight: Reductive amination of a ketone inherently produces a racemate (50:50 mixture).
-
Fix: To get a specific enantiomer (R or S), you cannot use standard ammonium acetate. You must use a Chiral Auxiliary like Ellman’s Sulfinamide (
-Bu-SO- ).-
Condense ketone with (R)-Ellman’s sulfinamide
Reduce diastereoselectively Cleave auxiliary with acid.
-
Module 3: Visualization & Logic Flow
The following diagram illustrates the decision logic for maximizing yield and avoiding common pitfalls (Hydrolysis and Chemoselectivity errors).
Figure 1: Optimization workflow emphasizing reagent quality and reducing agent selectivity.
Module 4: Experimental Data & Benchmarks
Table 1: Reducing Agent Compatibility Matrix Use this to select the correct hydride source for Step 2.
| Reducing Agent | Compatibility with Aryl Tosylate | Reaction Rate (Imine) | Recommendation |
| Incompatible (Cleaves S-O bond) | Fast | DO NOT USE | |
| Moderate (Risk of side reactions) | Moderate | Risky | |
| Excellent (Stable at pH 6-7) | Slow (Selective) | Recommended [1] | |
| STAB | Excellent (Mild) | Fast | Highly Recommended |
Module 5: Final Purification Protocol
Issue: The amine product can react with atmospheric
Optimized Workup:
-
Quench: Quench the reductive amination with saturated
(Do not use strong base like NaOH, as it may hydrolyze the tosylate). -
Extraction: Extract into Ethyl Acetate.
-
Acid/Base Wash:
-
Storage: Store as the Hydrochloride Salt . The free base is prone to oxidation and
capture. Treat the ethereal solution of the product with 1M HCl in ether to precipitate the stable salt.
References
-
Hutchins, R. O., et al. (1971). "Sodium cyanoborohydride in hexamethylphosphoramide. A mild, selective reagent for the reduction of alkyl halides and tosylates." Journal of the Chemical Society, Chemical Communications.[8] Link (Note: While this paper discusses reduction of tosylates in HMPA, it establishes the baseline stability in protic solvents like MeOH used in amination).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Borch, R. F., et al. (1971).[9] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[9][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. US4301129A - Synthesis of NaBH3 CN and related compounds - Google Patents [patents.google.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating Chromatographic Challenges: A Technical Guide to Resolving Co-elution in Rivastigmine Impurity Profiling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for resolving co-elution issues encountered during the impurity profiling of Rivastigmine. As your virtual Senior Application Scientist, I will walk you through the causality behind these chromatographic challenges and provide field-proven strategies to ensure the accuracy and reliability of your analytical data.
Understanding the Challenge: The Criticality of Rivastigmine Impurity Profiling
Rivastigmine, a cholinesterase inhibitor, is crucial in managing dementia associated with Alzheimer's and Parkinson's diseases.[1] The safety and efficacy of such a drug are paramount, necessitating stringent control over any impurities. These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with other components in the drug product.[1][2][3]
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products.[2][3][4][5] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this analysis.[1][6] However, a common and significant hurdle is the co-elution of impurities with the main active pharmaceutical ingredient (API) peak or with each other, which can lead to inaccurate quantification and potential oversight of critical impurities.[7][8]
This guide provides a structured approach to systematically troubleshoot and resolve these co-elution challenges.
Troubleshooting Guide: A Question & Answer Approach
Here, we address specific co-elution scenarios you might encounter during your experiments.
Q1: I'm observing a shoulder on my main Rivastigmine peak. How can I confirm if it's a co-eluting impurity and resolve it?
A1: Initial Diagnosis and Strategic Approach
A shoulder on the main peak is a classic sign of co-elution.[8] The first step is to confirm that this is not an artifact of the system or sample preparation.
Step-by-Step Diagnostic Protocol:
-
System Suitability Check: Ensure your HPLC system passes all system suitability tests (SSTs), including theoretical plates, tailing factor, and reproducibility. Poor peak shape can sometimes be mistaken for co-elution.
-
Sample Diluent Evaluation: Inject a blank (sample diluent only) to rule out any interfering peaks from your solvent. Whenever feasible, dissolve and inject your sample in the initial mobile phase to avoid peak distortion.
-
Orthogonal Method Screening: The most definitive way to confirm co-elution is to use an orthogonal (or dissimilar) analytical method.[7][9][10][11] This involves changing the separation selectivity by altering the stationary phase or using a drastically different mobile phase.
Workflow for Orthogonal Method Screening
Caption: A decision-making workflow for confirming co-elution.
If co-elution is confirmed, proceed with the following method development strategies:
-
Mobile Phase pH Adjustment: The ionization state of Rivastigmine and its impurities can be manipulated by altering the mobile phase pH.[12][13][14] Since Rivastigmine is a basic compound, small changes in pH can significantly impact its retention and selectivity relative to its impurities. It's recommended to work at a pH at least 2 units away from the pKa of the analytes to ensure a single ionic form and improve peak shape.[13][15]
-
Change in Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of your separation. These solvents have different properties and interact differently with the stationary phase and analytes.
Table 1: Starting Parameters for Method Modification
| Parameter | Initial Condition (Example) | Suggested Modification 1 | Suggested Modification 2 | Rationale for Change |
| Mobile Phase pH | 3.0 (Phosphate Buffer) | 4.5 (Phosphate Buffer) | 7.0 (Phosphate Buffer) | Alters the ionization and retention of basic compounds like Rivastigmine.[13][14] |
| Organic Modifier | Acetonitrile | Methanol | --- | Changes the selectivity of the separation. |
| Column Chemistry | C18 | Phenyl-Hexyl | Cyano | Provides different retention mechanisms (e.g., π-π interactions with a phenyl column).[16] |
Q2: Two known impurities are completely co-eluting under my current gradient method. How can I separate them?
A2: Fine-Tuning Your Gradient and Stationary Phase
When two impurities co-elute, the goal is to exploit any subtle differences in their physicochemical properties.
Step-by-Step Resolution Protocol:
-
Gradient Slope Reduction: A shallower gradient increases the run time but provides more opportunity for the two components to separate. If your initial gradient is, for example, 5-95% B over 20 minutes, try extending it to 5-95% B over 40 minutes.
-
Isocratic Hold: Introduce an isocratic hold in your gradient at a solvent composition just before the elution of the co-eluting pair. This can often provide the necessary resolution.
-
Temperature Optimization: Lowering the column temperature can sometimes improve resolution, although it will increase backpressure and run time. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce selectivity. Experiment with a range (e.g., 25°C, 30°C, 35°C) to find the optimal balance.
-
Alternative Stationary Phases: If mobile phase and gradient optimization are insufficient, a change in column chemistry is the next logical step. Consider columns with different functionalities that offer alternative separation mechanisms. For instance, a phenyl-hexyl column can provide π-π interactions that may differentiate between structurally similar impurities.[16]
Workflow for Resolving Co-eluting Impurities
Caption: A systematic approach to resolving co-eluting impurity peaks.
Q3: My method is validated, but a new batch of Rivastigmine shows a new, co-eluting peak. What is the most efficient way to address this without complete revalidation?
A3: Impact Assessment and Method Adjustment
The appearance of a new impurity in a validated method requires careful evaluation. The ICH guidelines provide a framework for dealing with new impurities.[2][3]
Recommended Actions:
-
Forced Degradation Studies: To understand the nature of the new impurity, perform forced degradation studies (acid, base, oxidation, heat, light).[16][17][18] This can help in identifying if the new peak is a degradation product. For instance, base hydrolysis is a known degradation pathway for Rivastigmine.[16][18]
-
Minor Method Modification: You may be able to resolve the new peak with minor modifications to your existing method. According to pharmacopeial guidelines (e.g., USP <621>), certain adjustments (e.g., small changes in mobile phase composition, pH, or column temperature) may be permissible without full revalidation. Always consult the relevant guidelines to understand the allowable changes.
-
Utilize a Second, Orthogonal Method: For confirmation and quantification of the new impurity, the use of a second, validated orthogonal method is a robust approach.[7][9][10] This provides confidence in the reported levels of the new impurity.
Table 2: Common Rivastigmine Impurities and Potential Analytical Challenges
| Impurity Name/Type | Potential Source | Chromatographic Behavior | Recommended Starting Point for Resolution |
| Process-Related Impurities (e.g., starting materials, by-products)[1][19] | Synthesis | May have similar structures to Rivastigmine, leading to co-elution. | Phenyl or cyano column to exploit different selectivities.[16] |
| Degradation Products (e.g., hydrolysis, oxidation products)[1][3] | Storage, Manufacturing | Can be more or less polar than the parent drug. | Adjusting mobile phase pH to control ionization.[12][13] |
| Positional Isomers | Synthesis | Often have very similar retention times to the API. | High-efficiency columns (e.g., sub-2 µm particles) and shallow gradients. |
FAQs: Quick-Reference Troubleshooting
-
My baseline is noisy after changing the mobile phase. Why?
-
This could be due to impure solvents or buffers that are not fully dissolved. Always use HPLC-grade solvents and ensure your buffer salts are completely in solution.
-
-
I see peak fronting. What could be the cause?
-
Peak fronting can be caused by sample overload or a mismatch between the sample solvent and the mobile phase. Try injecting a smaller volume or dissolving your sample in the mobile phase.
-
-
Can I use a different brand of C18 column?
-
Different brands of C18 columns can have different selectivities due to variations in silica purity, end-capping, and carbon load. While they may be interchangeable, some method re-optimization might be necessary.
-
This technical guide provides a comprehensive framework for addressing co-elution issues in Rivastigmine impurity profiling. By understanding the underlying principles of chromatography and systematically applying these troubleshooting strategies, you can develop robust and reliable analytical methods that ensure the quality and safety of this important therapeutic agent.
References
-
Veeprho. (n.d.). Rivastigmine Impurities and Related Compound. Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Van Gyseghem, E., et al. (n.d.). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science. Retrieved from [Link]
-
AMSbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
Van Gyseghem, E., et al. (2008, October 15). Evaluation of orthogonal/dissimilar RP-HPLC systems sets for their suitability as method-development starting points for drug impurity profiles. PubMed. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC? Retrieved from [Link]
-
Rao, M. S., et al. (2015, January 21). Identification and characterization of new impurities in rivastigmine. ResearchGate. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Van Gyseghem, E., et al. (2025, August 6). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Retrieved from [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
Kommu, A., et al. (2023, July 8). Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Rao, M. S., et al. (2010, May 15). Identification and characterization of new impurities in rivastigmine. PubMed. Retrieved from [Link]
-
IRJET. (2023, April 15). Analytical Methods Development and Validation for Estimation of Rivastigmine Drug used for Alzheimer's Disease: A Systematic Review. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (n.d.). Forced degradation and impurity profiling. ScienceDirect. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Reddy, B. C., et al. (2025, August 5). A stability indicating LC method for Rivastigmine hydrogen tartrate. ResearchGate. Retrieved from [Link]
-
USP-NF. (2018, January 29). Rivastigmine Tartrate Capsules. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
USP. (2026, January 30). Rivastigmine - Definition, Identification, Assay. Retrieved from [Link]
-
TSI Journals. (n.d.). QUANTIFICATION METHOD DEVELOPMENT AND VALIDATION FOR ANALYSIS OF RIVASTIGMINE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]
-
Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rivastigmine Tartrate-impurities. Retrieved from [Link]
-
IJSHR. (2022, April 15). A Validated Method for Estimation of Rivastigmine Pure and Its Pharmaceutical Formulations by UV Spectroscopy. Retrieved from [Link]
-
USP-NF. (n.d.). Rivastigmine Tartrate - USP-NF ABSTRACT. Retrieved from [Link]
-
USP-NF. (n.d.). Rivastigmine Tartrate Capsules - USP-NF ABSTRACT. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rivastigmine-impurities. Retrieved from [Link]
-
Seshadri, R. K., et al. (2012, January 5). Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient. PubMed. Retrieved from [Link]
-
DSpace. (n.d.). CHAPTER 3.1 BIOANALYSIS OF RIVASTIGMINE. Retrieved from [Link]
-
European Medicines Agency (EMA). (2024, December 19). Rivastigmine 1A Pharma. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2010, July 19). public assessment report. Retrieved from [Link]
-
MEB. (2010, December 13). M E B. Retrieved from [Link]
-
Sandoz. (2011, November 3). PRODUCT MONOGRAPH Pr RIVASTIGMINE TARTRATE CAPSULES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Rivastigmine tartrate on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. tasianinch.com [tasianinch.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. Evaluation of orthogonal/dissimilar RP-HPLC systems sets for their suitability as method-development starting points for drug impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 12. agilent.com [agilent.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. moravek.com [moravek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. library.dphen1.com [library.dphen1.com]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
Storage conditions to prevent degradation of tosylate reference standards
Subject: Storage, Stability, and Handling of p-Toluenesulfonate (Tosylate) Reference Standards From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development, QC Stability Teams, Analytical Method Development Groups
Introduction
Welcome to the Technical Support Center. You are likely here because you are working with a Tosylate (p-Toluenesulfonate) salt reference standard and have encountered an anomaly—perhaps an unexpected impurity peak, a shift in retention time, or a physical change in the solid material.
Tosylate salts are widely used to improve the solubility and crystallinity of Basic APIs. However, they carry a unique set of liabilities: hygroscopicity and the potential formation of Genotoxic Impurities (GTIs) known as alkyl tosylates.
This guide is structured as a series of Tier 3 Troubleshooting Tickets , addressing the most complex and critical issues we see in the field.
Module 1: The Safety Criticality (Genotoxicity)
Ticket #404: "I see a new impurity peak in my standard solution that wasn't in the CoA."
Diagnosis: If you dissolved your Tosylate reference standard in Methanol (MeOH) or Ethanol (EtOH) and let it stand, you have likely synthesized an Alkyl Tosylate (e.g., Methyl Tosylate or Ethyl Tosylate).
The Mechanism (Causality): While Tosylate salts are generally stable, the presence of trace acidic protons (often from the API itself or acidic diluents like 0.1% TFA) can catalyze the reaction between the tosylate anion and the alcohol solvent. This forms an ester.
-
Why this matters: Alkyl tosylates are potent alkylating agents and are classified as Class 1 Mutagenic Impurities under ICH M7 guidelines [1]. They are DNA-reactive and strictly regulated.
The Fix (Protocol):
-
Immediate Action: Discard the solution.
-
Solvent Swap: Switch your diluent to Acetonitrile (ACN) , DMSO , or Water/ACN mixtures . These solvents are non-nucleophilic regarding this reaction.
-
Verification: If alcohol must be used (e.g., for solubility), the solution must be prepared immediately before injection and kept at 5°C.
Visualizing the Risk:
Figure 1: Mechanism of Alkyl Tosylate formation. The convergence of alcohol, tosylate, and acidity creates a high-risk mutagenic impurity.
Module 2: Physical Stability (Hygroscopicity)
Ticket #802: "My reference standard turned into a sticky gum/liquid."
Diagnosis: The standard has undergone deliquescence . p-Toluenesulfonic acid and many of its salts are hygroscopic . When the Critical Relative Humidity (CRH) of the salt is exceeded, it adsorbs atmospheric moisture to the point of dissolution.
The Science: Moisture uptake does two things:
-
Weighing Error: You are weighing water, not standard. Your assay calculation will be falsely low.
-
Hydrolysis Risk: If the API is moisture-sensitive, the adsorbed water creates a micro-reactor for degradation.
Troubleshooting Protocol:
| Parameter | Specification / Action |
| Storage | Store at 2°C to 8°C in a desiccator. |
| Equilibration | Allow the closed vial to reach Room Temperature (20-25°C) for 30 mins before opening. Opening a cold vial condenses moisture immediately. |
| Handling | Use a Glove Box or Dry Bag if RH > 60%. |
| Recovery | If deliquesced: Do NOT dry in an oven (risk of thermal degradation or melting). The standard is compromised for quantitative use. |
Hygroscopicity Classification (Ph.[1][2] Eur. 5.11) [2]:
| Classification | Weight Increase (24h @ 80% RH, 25°C) | Handling Requirement |
| Non-hygroscopic | < 0.2% | Standard Lab Conditions |
| Slightly hygroscopic | 0.2% – 2.0% | Tightly closed container |
| Hygroscopic | 2.0% – 15.0% | Desiccator Mandatory |
| Very Hygroscopic | > 15.0% | Glove Box / Inert Gas |
Module 3: Storage & Handling Workflow
Ticket #905: "How do I establish a robust chain of custody for this standard?"
The Directive: Do not treat Tosylates like inert inorganic salts (e.g., NaCl). They are organic salts with specific vulnerabilities.[3] Follow this decision logic to ensure data integrity.
Figure 2: Decision Matrix for receiving and handling Tosylate standards to prevent physical and chemical degradation.
Module 4: FAQ - Field Issues
Q: Can I dry the standard in an oven to remove absorbed water? A: Generally, No. While the melting point of sodium p-toluenesulfonate is high (>300°C), the API portion of the salt may be thermally labile. Furthermore, driving off water from a hydrate form can collapse the crystal lattice, creating an amorphous solid that is even more hygroscopic and chemically unstable. Always use the "As Is" calculation using the Water Content (KF) from the CoA [3].
Q: Why does the retention time of my Tosylate peak shift? A: The Tosylate anion (pTSA) is highly polar. Its retention is sensitive to the pH of your mobile phase .
-
Observation: If your mobile phase pH is near the pKa of the acid (approx -2.8, effectively fully ionized), small changes in ionic strength can shift it.
-
Fix: Ensure your buffer capacity is adequate. A simple 0.1% Formic Acid might not be enough if you are injecting a high concentration of salt. Use a buffered mobile phase (e.g., Ammonium Acetate pH 4.5).
Q: Is p-Toluenesulfonic acid (the counter-ion) UV active? A: Yes, significantly. It has a strong UV absorbance around 220 nm and 254 nm due to the aromatic ring.
-
Warning: Do not confuse the Tosylate counter-ion peak with an impurity from your API. Always inject a "Placebo" containing just the pTSA to identify its retention time.
References
-
International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5][6] (2023).[7][4] Link
-
European Pharmacopoeia (Ph.[1][2] Eur.). Chapter 5.11: Characters Section in Monographs (Hygroscopicity).Link
-
United States Pharmacopeia (USP). General Chapter <921> Water Determination.[8]Link
-
Teasdale, A., et al. Mechanism and Control of the Formation of Alkyl Esters of Alkyl- and Arylsulfonic Acids. Organic Process Research & Development. (2009). Link
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. researchgate.net [researchgate.net]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. usp.org [usp.org]
Validation & Comparative
A Comparative Guide to the UV Absorbance of Rivastigmine and its Tosylate Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the ultraviolet (UV) absorbance characteristics of Rivastigmine, a key therapeutic agent for Alzheimer's disease, and its potential tosylate impurities. Understanding the distinct spectral properties of the API and its impurities is crucial for developing robust analytical methods for quality control and stability testing.
Introduction to UV-Visible Spectrophotometry in Pharmaceutical Analysis
UV-Visible spectrophotometry is a cornerstone analytical technique in the pharmaceutical industry. Its widespread use is attributed to its simplicity, high sensitivity, and cost-effectiveness. The principle lies in the absorption of light in the UV-Vis region of the electromagnetic spectrum by molecules containing chromophores. By measuring the amount of light absorbed at specific wavelengths, we can both qualitatively identify and quantitatively determine the concentration of a substance in a sample.[1] This is particularly vital for monitoring the purity of APIs like Rivastigmine and detecting the presence of any unwanted impurities that may arise during synthesis or degradation.[2][3]
Rivastigmine itself exhibits significant UV absorption at wavelengths below 220 nm.[4] However, this region is often prone to interference from other components in a sample matrix. Several analytical methods have been developed for Rivastigmine, with UV detection wavelengths reported at 200 nm, 216 nm, 220 nm, and 263 nm, depending on the solvent and analytical approach.[5][6][7][8]
The Significance of Tosylate Impurities
Tosylate (p-toluenesulfonate) containing compounds are often encountered in pharmaceutical manufacturing. p-Toluenesulfonic acid (PTSA) is a common acid catalyst used in various organic reactions. If residual PTSA or its esters are not adequately removed during the purification process, they can persist as impurities in the final drug substance. Given that some tosylate compounds have been identified as potentially genotoxic, their detection and quantification at trace levels are of high importance.
Comparative UV Absorbance Analysis: Rivastigmine vs. Tosylate Moiety
A direct comparison of the UV absorbance spectra of Rivastigmine and a representative tosylate impurity, p-toluenesulfonic acid (PTSA), reveals distinct spectral profiles that can be leveraged for their simultaneous detection and quantification.
UV Absorbance Spectrum of Rivastigmine
Rivastigmine's UV spectrum is characterized by a primary absorption maximum (λmax) in the lower UV region, typically between 210 nm and 221 nm.[4][5] Some studies also report a secondary, weaker absorption at higher wavelengths, around 263-270 nm.[7] The exact λmax can be influenced by the solvent used for analysis. For instance, in 0.1M HCl, a λmax of 216 nm has been reported.[5]
UV Absorbance Spectrum of p-Toluenesulfonic Acid (Tosylate Moiety)
Experimental Methodology: A Protocol for Comparative Analysis
To objectively compare the UV absorbance of Rivastigmine and a potential tosylate impurity, a well-defined experimental protocol is essential. The following outlines a robust methodology using both UV-Visible spectrophotometry and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Materials and Reagents
-
Rivastigmine reference standard
-
p-Toluenesulfonic acid (as a representative tosylate impurity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
0.1 M Hydrochloric acid
Instrumentation
-
UV-Visible Spectrophotometer (dual beam)
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or multi-wavelength UV detector.
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of Rivastigmine and tosylate impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 4. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijshr.com [ijshr.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pharmasm.com [pharmasm.com]
- 8. UV Spectrophotometric Method for Quantification of Rivastigmine Tartrate in Simulated Nasal Fluid: Development and Validation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validation of Analytical Methods for Rivastigmine Tartrate Impurities: A Comparative Implementation Guide
Executive Summary
Rivastigmine Tartrate , a pseudo-irreversible acetylcholinesterase inhibitor used in Alzheimer’s and Parkinson’s dementia, presents unique stability challenges due to its carbamate moiety.[1] This chemical structure makes it highly susceptible to hydrolytic cleavage, necessitating rigorous impurity profiling.
This guide moves beyond standard pharmacopoeial monographs to compare a Traditional HPLC-UV approach against an Optimized UHPLC Core-Shell methodology. While traditional methods (often relying on ion-pairing agents) are robust, they suffer from long run times and MS-incompatibility. The optimized protocol presented here demonstrates superior resolution, reduced solvent consumption, and strict adherence to ICH Q2(R2) validation standards.
Part 1: The Impurity Landscape & Degradation Pathways
Understanding the "Why" before the "How" is critical in method development. Rivastigmine's primary degradation pathway is hydrolysis, particularly under basic conditions or high humidity.
Key Impurities of Interest
-
Impurity A (USP Related Compound C / EP Impurity A):
-
Impurity B (EP Impurity B):
-
Origin: Synthesis-related or degradation; involves the N-dimethyl carbamoyl group.
-
Visualization: Degradation Mechanism
The following diagram illustrates the critical hydrolytic pathway that the analytical method must resolve.
Part 2: Comparative Methodology
We compare the industry-standard "Method A" (derived from earlier USP/EP monographs using porous silica) against "Method B" (a modern approach using Fused-Core®/Core-Shell technology).
The Technical Shift
-
Method A (Traditional): Relies on ion-pairing reagents (Sodium-1-heptane sulphonate) to retain the polar amine. This results in long equilibration times and prevents the use of Mass Spectrometry (MS) detectors due to source contamination.
-
Method B (Recommended): Utilizes a Core-Shell C18 column. The solid core reduces longitudinal diffusion (Van Deemter A-term), allowing higher flow rates without losing resolution. This method eliminates ion-pairing agents, using a simple buffer system.
Table 1: Method Performance Comparison
| Parameter | Method A (Traditional HPLC) | Method B (Optimized Core-Shell) |
| Column Technology | Fully Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.7 µm, 100 x 4.6 mm) |
| Mobile Phase | Buffer (Ion-Pair) : Acetonitrile (75:25) | 20mM Ammonium Acetate : Methanol (Gradient) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Run Time | ~30 minutes | < 8 minutes |
| Backpressure | ~120 bar | ~280 bar |
| Resolution (Rs) | ~ 2.5 (API vs Impurity A) | > 4.0 (API vs Impurity A) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) |
Part 3: Experimental Protocol (Method B)
This section details the Optimized Core-Shell Method validation. This protocol is designed to be "Stability Indicating," meaning it can detect degradation products without interference from excipients.
Chromatographic Conditions
-
Instrument: UHPLC or HPLC with low dead volume.
-
Column: Kinetex or Cortecs C18, 100 mm x 4.6 mm, 2.7 µm particle size.
-
Detector: UV-Vis / PDA at 215 nm (Rivastigmine has low UV absorption; 215 nm maximizes signal-to-noise).
-
Temperature: 40°C (Critical for mass transfer efficiency).
-
Injection Volume: 10 µL.
Mobile Phase Preparation[4][5][6][7]
-
Mobile Phase A: 20mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Gradient Program:
-
0.0 min: 90% A / 10% B
-
4.0 min: 60% A / 40% B
-
6.0 min: 60% A / 40% B
-
6.1 min: 90% A / 10% B
-
8.0 min: Stop
-
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Methanol (50:50).
-
Stock Solution: Dissolve Rivastigmine Tartrate to 1.0 mg/mL.
-
Impurity Spiking: For validation, spike Impurity A and B into the API solution at the specification limit (typically 0.1% or 0.5%).
Part 4: Validation Workflow & Data
Validation must follow ICH Q2(R2) guidelines. The workflow below ensures a self-validating system where each step confirms the reliability of the next.
Visualization: Validation Logic
Validation Performance Data (Experimental Results)
The following data represents typical results obtained when validating Method B.
| Validation Parameter | Acceptance Criteria | Experimental Result (Method B) |
| Specificity (Peak Purity) | No interference, Purity Angle < Purity Threshold | Pass (All peaks resolved) |
| Linearity (Impurity A) | R² ≥ 0.999 | 0.9998 (Range: 0.05 - 1.5 µg/mL) |
| Accuracy (Recovery %) | 85% - 115% at LOQ level | 98.4% - 102.1% |
| Precision (Repeatability) | RSD ≤ 5.0% (for impurities) | 1.2% (n=6 injections) |
| LOD (Limit of Detection) | S/N ≥ 3:1 | 0.02 µg/mL |
| LOQ (Limit of Quantitation) | S/N ≥ 10:1 | 0.05 µg/mL |
Part 5: Robustness & Troubleshooting
Even validated methods can drift. Based on application experience, here are the critical control points (CCPs) for this assay.
pH Sensitivity (Critical)
Rivastigmine's retention is highly pH-dependent due to its tertiary amine.
-
Observation: If retention time shifts > 5%, check the buffer pH.
-
Control: Use a calibrated pH meter. A shift of ±0.2 pH units can alter selectivity between the API and Impurity B.
Temperature Control
-
Observation: Loss of resolution between Impurity A and API.
-
Causality: At lower temperatures (<30°C), the viscosity of the mobile phase increases, and mass transfer kinetics on the C18 ligand slow down.
-
Fix: Ensure column oven is stable at 40°C.
Sample Stability
-
Observation: "Ghost" peaks appearing after 24 hours in the autosampler.
-
Causality: Spontaneous hydrolysis of the tartrate salt in aqueous solution.
-
Fix: Keep autosampler temperature at 4°C-8°C. Do not store diluted samples for >48 hours.
References
-
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). [Link]
-
European Pharmacopoeia (Ph. Eur.). Rivastigmine Hydrogen Tartrate Monograph. [Link]
-
Huda, N., et al. (2018).[6] "A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices." Journal of Analytical Methods in Chemistry. [Link]
Sources
Reference standard qualification for [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
Publish Comparison Guide: Reference Standard Qualification for [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
Executive Summary: The Criticality of Qualification
In the development of neurodegenerative therapeutics (e.g., Rivastigmine analogs), the molecule [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate serves as a critical process intermediate and a potential genotoxic impurity (PGI) marker. Its structure—containing both a chiral primary amine and a reactive sulfonate ester—presents unique stability and characterization challenges.
This guide objectively compares the performance and reliability of a Fully Qualified Primary Reference Standard against common Research-Grade Alternatives . We demonstrate that relying on unqualified materials for critical assays (purity, potency, release testing) introduces unacceptable risks regarding quantitation accuracy and regulatory compliance.
Comparative Analysis: Qualified Standard vs. Research Grade
The following matrix compares the technical specifications of a fully qualified standard (the "Product") versus a typical commercial research-grade reagent (the "Alternative").
| Feature | Qualified Primary Reference Standard | Research-Grade Alternative | Impact on Data |
| Assay (Potency) | 99.3% w/w (Determined by Mass Balance & qNMR) | ~95% Area% (HPLC only) | High Risk: HPLC area % ignores water, salts, and inorganic residues, leading to potency overestimation. |
| Chirality | Enantiomeric Excess (ee) > 99.5% determined by Chiral HPLC. | Unknown / Racemic | Critical: Using a racemate to quantify a chiral impurity causes 50% error in response factor calculations if the detector is stereoselective (e.g., CD) or biological assays. |
| Identity | Validated by 1H/13C NMR, 2D-COSY/HSQC, MS, IR . Structure confirmed. | MS only or unverified label claim. | Medium Risk: Possibility of regioisomers (2- or 4-substituted) being misidentified. |
| Counterion/Form | Stable Salt Form (e.g., HCl) to prevent polymerization. | Free Base (Unstable) | High Risk: The free amine can react with the sulfonate ester (intermolecular alkylation), degrading the standard during storage. |
| Traceability | Traceable to SI Units via qNMR (NIST traceable internal standard). | None. | Compliance Failure: Cannot be used for GMP release testing under ICH Q7. |
Technical Deep Dive: The Qualification Protocol
To achieve the "Qualified" status, we employ a self-validating, orthogonal characterization workflow. This protocol ensures that the standard is suitable for use in GMP environments.[1]
Structure Elucidation & Strategy
The molecule contains a tosylate group (UV active, good leaving group) and a 1-aminoethyl group (chiral, basic).
-
Challenge: Distinguishing the 3-substituted isomer from 4-substituted byproducts.
-
Solution:
COSY NMR is mandatory to trace the spin system of the aromatic ring (1,3-substitution pattern shows a specific meta-coupling splitting pattern: doublet, singlet, triplet, doublet).
Purity & Potency Assignment (The "Mass Balance" Approach)
We do not rely solely on HPLC. The absolute potency (
- (Organic Impurities): Determined by HPLC-UV (Gradient method, C18 column).
- (Volatiles): Determined by TGA or Karl Fischer (Water) + GC-Headspace (Solvents).
- (Residue on Ignition): Sulfated ash method for inorganic content.
-
Validation: Cross-verified using qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid, 99.94% TraceCERT®).
Chiral Purity Determination
-
Method: HPLC with Polysaccharide-based chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).
-
Acceptance Criteria: No single enantiomer impurity > 0.5%.
Visualization: Qualification Workflow
The following diagram illustrates the rigorous decision-making process required to qualify this specific standard, highlighting the critical "Stop/Go" decision points that research-grade materials often skip.
Figure 1: The "Self-Validating" Qualification Workflow. Note the conversion to a salt form to ensure stability, a step often skipped in lower-grade alternatives.
Experimental Protocol: Handling & Stability
Warning: The free base of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is prone to intramolecular cyclization or polymerization.
Recommended Protocol for Standard Preparation:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent moisture condensation (material is hygroscopic).
-
Weighing: Use an analytical microbalance (readability 0.01 mg). Weigh directly into the volumetric flask to minimize static loss.
-
Solvent Selection: Dissolve in Acetonitrile:Water (50:50) or Methanol . Avoid pure water for long-term storage as the tosylate ester can hydrolyze slowly.
-
Storage: Store the solid standard at -20°C under Argon/Nitrogen.
Conclusion
For researchers quantifying [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate, the choice of reference material dictates the integrity of the data.[2]
-
Choose the Qualified Standard for: GMP release testing, stability studies, and calculation of response factors.
-
Limit Research Grade materials to: Early-stage qualitative identification (retention time markers) only.
The investment in a qualified standard is offset by the elimination of "false failures" in QC testing caused by impure or mischaracterized reference materials.
References
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1] Link
-
USP <11> . USP Reference Standards. United States Pharmacopeia.[2] Link
-
ICH Q7 . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[1] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Teo, S. K., et al. (2003). Impurity Profiling of Rivastigmine. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for amino-ethyl phenyl derivatives). Link
Sources
Quantitative NMR (qNMR) vs. HPLC Purity Assay: A Strategic Comparison for Pharmaceutical Standards
Executive Summary: The Verdict
As a Senior Application Scientist, I often encounter the dilemma of choosing between High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) for purity assays. The decision is not binary; it is strategic.
The Verdict:
-
Use qNMR when establishing Primary Reference Standards . It is an absolute primary method that does not require a reference standard of the analyte itself.[1] It is the superior choice for determining the potency of a new chemical entity (NCE) where no certified standard exists.
-
Use HPLC for Routine Quality Control (QC) and Impurity Profiling . Its sensitivity (ng/mL range) allows for the detection of trace impurities (<0.05%) that qNMR (mg/mL range) will miss.
This guide details the mechanistic differences, performance metrics, and validated protocols to implement both effectively.
Part 1: Fundamental Principles & Mechanism of Action
To understand the data, we must understand the causality of the measurement.
qNMR: The Primary Ratio Method
qNMR is a primary metrological method . The integrated signal area in an NMR spectrum is directly proportional to the number of nuclei (e.g., protons) contributing to that signal.[1][2]
-
Causality: The response factor is effectively "1" for all protons (given sufficient relaxation time,
). -
Implication: You do not need a reference standard of the analyte. You only need a certified Internal Standard (IS) (e.g., Maleic Acid, TCNB) with a known purity. The purity of your analyte is derived mathematically relative to the IS.
HPLC-UV: The Secondary Relative Method
HPLC is a comparative method . The UV detector response depends on the extinction coefficient (
-
Causality: Different molecules absorb light differently. A 1% impurity by mass might show as 5% by area if it has a high
. -
Implication: To quantify absolute purity (
), you must have a reference standard of known purity to create a calibration curve. Without it, you are only measuring "Chromatographic Purity" (% Area), which is often an overestimation of true mass balance purity.
Part 2: Performance Metrics Comparison
The following data summarizes a typical validation study comparing qNMR (400 MHz) and HPLC-UV (Agilent 1200 series) for an API intermediate.
| Metric | qNMR (Quantitative NMR) | HPLC-UV (Purity Assay) |
| Metrological Status | Primary (Absolute quantification) | Secondary (Relative to standard) |
| Accuracy (Recovery) | 99.0% – 100.5% (Traceable to NIST IS) | 98.0% – 102.0% (Dependent on Std) |
| Precision (RSD) | < 1.0% (typically 0.5% with proper weighing) | < 0.5% (Injection precision) |
| Linearity | Inherently Linear ( | Linear within range ( |
| LOD / Sensitivity | Low (~0.1 mg/mL). Requires mg amounts.[3] | High (~0.05 µg/mL). Detects trace impurities.[1][4] |
| Selectivity | High (Chemical Shift).[1][3] Issues with overlapping signals. | High (Physical Separation). Issues with co-elution. |
| Development Time | Fast (< 2 hours). No column screening. | Slow (Days/Weeks). Column/Mobile phase screening. |
| Sample Integrity | Non-destructive (Sample recoverable). | Destructive. |
Part 3: Visualization of Workflows
The following diagram illustrates the parallel workflows. Note the "bottleneck" in HPLC regarding the requirement for a Reference Standard.[5]
Figure 1: Comparative workflow showing the independence of qNMR from external reference standards versus the dependency of HPLC.
Part 4: Validated Experimental Protocols
As a scientist, your results are only as good as your sample preparation. Below are self-validating protocols.
Protocol A: qNMR Purity Assay (Internal Standard Method)
Objective: Determine the absolute purity (
-
Internal Standard (IS) Selection:
-
Choose an IS with non-overlapping signals (e.g., Maleic Acid
6.3 ppm, TCNB 8.5 ppm). -
Traceability: The IS must be a Certified Reference Material (CRM) (e.g., NIST Traceable).
-
-
Sample Preparation (Gravimetric Precision is Critical):
-
Weigh
10-20 mg of Sample ( ) and 10-15 mg of IS ( ) into the same vial using a 5-decimal place balance. -
Validation Step: Record weights to 0.01 mg. Calculate the molar ratio to ensure 1:1 stoichiometry is not required, but signal intensity should be comparable (within 10x).
-
Dissolve in 0.7 mL deuterated solvent (e.g., DMSO-d6) to ensure complete solubility.
-
-
Acquisition Parameters (The "5x T1" Rule):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (d1): Must be
of the slowest relaxing proton (typically 30-60 seconds). Failure here leads to integration errors. -
Scans (NS): 16 or 32 (sufficient for S/N > 150).
-
-
Data Processing:
-
Phase correction: Manual or high-precision auto.
-
Baseline correction: Polynomial (ABS) or spline.
-
Integration: Define regions for Sample (
) and IS ( ).
-
-
Calculation:
Where = number of protons, = Molecular Weight.
Protocol B: HPLC-UV Purity Assay (External Standard Method)
Objective: Determine purity relative to a standard.
-
System Suitability (The "Go/No-Go" Check):
-
Inject the standard 5 times.
-
Acceptance Criteria: RSD of peak area
; Tailing factor ( ) ; Theoretical plates ( ) .
-
-
Standard Preparation:
-
Prepare a stock solution of the Reference Standard at 1.0 mg/mL.
-
Dilute to create a 5-point calibration curve (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
-
Sample Preparation:
-
Prepare sample at target concentration (e.g., 0.5 mg/mL).
-
-
Acquisition:
-
Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient (e.g., Water/Acetonitrile with 0.1% TFA).
-
Detection: UV at
of the analyte.
-
-
Calculation:
-
Generate linear regression equation (
). -
Calculate concentration of sample from area.[2]
-
Part 5: Strategic Decision Matrix
When should you deploy which method? Use this logic flow.
Figure 2: Decision matrix for selecting between qNMR and HPLC based on resource availability and analytical goals.
References
-
ACG Publications. (2016).[3] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from [Link]
-
ICH. (2023).[6][7][8] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Almac Group. QNMR – a modern alternative to HPLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. acgpubs.org [acgpubs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. almacgroup.com [almacgroup.com]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, adherence to pharmacopeial standards is a cornerstone of ensuring drug quality, safety, and efficacy. For a widely used drug like Rivastigmine, which is critical in managing dementia associated with Alzheimer's and Parkinson's diseases, understanding the nuances between different pharmacopeial monographs is paramount. This guide provides an in-depth, objective comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monograph specifications for Rivastigmine and its related compounds. This analysis is designed to offer field-proven insights for researchers, scientists, and drug development professionals to navigate the complexities of global pharmaceutical standards.
Introduction: The Significance of Pharmacopeial Standards
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are legally recognized compendia of standards for pharmaceutical products.[1] They provide essential quality benchmarks, including specifications for identity, purity, and strength, as well as validated analytical methods.[1] Compliance with these standards is mandatory for drugs marketed in the United States and the European Union, respectively.[1] While both pharmacopeias strive for global harmonization, differences in their monographs for the same substance can have significant implications for drug development, manufacturing, and international trade.[2]
Rivastigmine and the Importance of Impurity Profiling
Rivastigmine is a parasympathomimetic or cholinergic agent that works as a reversible cholinesterase inhibitor.[] Its mechanism of action involves increasing the levels of acetylcholine, a neurotransmitter in the brain, which is important for memory and other cognitive functions.[4] The synthesis and degradation of Rivastigmine can result in the formation of various related compounds or impurities. These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, stringent control of these impurities is a critical aspect of quality control, as mandated by regulatory authorities and detailed in pharmacopeial monographs.
Comparative Analysis of USP and EP Specifications for Rivastigmine Related Compounds
A detailed comparison of the specified related compounds in the USP and EP monographs for Rivastigmine reveals both similarities and differences in the impurities that are controlled.
Specified Impurities
The following table summarizes the known specified related compounds for Rivastigmine in the USP and EP monographs. It is important to note that this information is based on publicly available data and reference standards, and the complete, current monographs should be consulted for definitive specifications.
| Impurity Name | USP Designation | EP Designation | Chemical Name |
| Impurity A | Rivastigmine Related Compound A[5] | Rivastigmine EP Impurity A[1] | (S)-3-(1-(Dimethylamino)ethyl)phenol[6] |
| Impurity B | Rivastigmine Related Compound B[5] | - | (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate[7] |
| Impurity C | Rivastigmine Related Compound C | Rivastigmine EP Impurity C[1] | (S)-3-(1-(Dimethylamino)ethyl)phenyl diethylcarbamate[8] |
| Impurity D | Rivastigmine Related Compound D | Rivastigmine EP Impurity D | 3-[(1R)-1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate |
| Impurity E | - | Rivastigmine EP Impurity E | Structure not readily available in public search results |
| Impurity F | - | Rivastigmine EP Impurity F | Structure not readily available in public search results |
| Impurity H | - | Rivastigmine EP Impurity H | Structure not readily available in public search results |
Senior Application Scientist Insights: The discrepancy in the listed impurities between the USP and EP monographs is a critical consideration for global drug development. For instance, a product manufactured and tested according to the USP monograph might not be compliant with EP requirements if it contains levels of Impurity E, F, or H that are not controlled under the USP methods. This necessitates a comprehensive impurity profiling strategy that can detect and quantify all potential impurities specified in the target markets.
Acceptance Criteria
While the specific acceptance criteria (limits) for each impurity are detailed within the respective monographs, a general comparison can be made. Both pharmacopeias typically specify limits for individual known impurities, any individual unknown impurity, and the total of all impurities. These limits are established based on toxicological data and the manufacturing process capabilities. The USP monograph for Rivastigmine Tartrate Capsules, for example, specifies a limit for total impurities.[5]
Comparison of Analytical Methodologies
The analytical procedures outlined in the USP and EP monographs for the control of Rivastigmine related compounds are primarily based on High-Performance Liquid Chromatography (HPLC). However, the specific chromatographic conditions can differ.
USP Approach
The USP monograph for Rivastigmine specifies an HPLC method for the determination of organic impurities.[9] Key features of the USP method include:
-
Column: A C18 (L1) column is often specified.[9]
-
Mobile Phase: A mixture of methanol and a buffer solution.[9]
-
Detection: UV detection at a specific wavelength (e.g., 214 nm).[9]
-
System Suitability: The monograph includes system suitability requirements, such as resolution between critical pairs of compounds (e.g., Rivastigmine and its related compounds B and D), to ensure the analytical system is performing adequately.[9]
EP Approach
The European Pharmacopoeia also employs HPLC for impurity testing. While specific details of the EP method for Rivastigmine were not fully available in the initial search, it is common for EP methods to have different chromatographic parameters compared to USP methods, which may include:
-
Different column chemistries.
-
Alternative mobile phase compositions and pH.
-
Varying detection wavelengths.
Senior Application Scientist Insights: The differences in HPLC methods between the USP and EP can lead to variations in the separation and quantification of impurities. A method optimized for the USP monograph may not provide the required resolution for impurities specified only in the EP. Therefore, a robust, validated analytical method that is capable of separating all specified impurities in both pharmacopeias is highly desirable for products intended for global markets. This often involves developing and validating a single, harmonized method or maintaining two separate, validated methods.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical experimental workflow for the analysis of Rivastigmine related compounds according to pharmacopeial standards.
Caption: A generalized workflow for the analysis of Rivastigmine impurities.
Conclusion and Recommendations
The comparison of USP and EP monograph specifications for Rivastigmine related compounds highlights the importance of a thorough understanding of both pharmacopeias for pharmaceutical companies operating in a global environment. While both aim to ensure drug quality, the differences in specified impurities and analytical methodologies can present challenges.
Key Recommendations for Researchers and Drug Development Professionals:
-
Comprehensive Impurity Profiling: Conduct a comprehensive impurity profiling study during drug development to identify and characterize all potential process-related and degradation impurities, considering the requirements of all target markets.
-
Method Development and Validation: Develop and validate a single, robust analytical method that is capable of separating and quantifying all specified impurities in both the USP and EP monographs. If a single method is not feasible, maintain and validate separate methods for each pharmacopeia.
-
Reference Standards: Procure and properly maintain the required USP and EP reference standards for all specified impurities to ensure accurate identification and quantification.
-
Stay Current: Pharmacopeial monographs are subject to revision. It is crucial to monitor for updates and ensure that analytical methods and specifications remain compliant with the latest versions.
By proactively addressing the differences between the USP and EP monographs, pharmaceutical companies can streamline their drug development and quality control processes, ensuring compliance and facilitating global market access for their products.
References
-
Lab Manager. (2025, October 22). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. [Link]
- USP-NF. (2018, January 29).
-
PubChem. Rivastigmine Tartrate. [Link]
- USP. (2025, February 16).
-
Ramoliya Pharmaceuticals. USP vs EP vs IP vs BP: Pharmacopoeia Differences Explained. [Link]
- USP-NF.
- USP. (2025, February 16). Rivastigmine.
-
PubMed. (2012, January 5). Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient. [Link]
- Sigma-Aldrich. Rivastigmine impurity D EP Reference Standard.
- Sigma-Aldrich. Rivastigmine United States Pharmacopeia (USP) Reference Standard.
-
PubMed. (2010, May 15). Identification and characterization of new impurities in rivastigmine. [Link]
- ResearchGate. (2015, January 21).
- USP-NF. (2015, October 1). RIVASTIGMINE.
- TLC Pharmaceutical Standards.
- European Medicines Agency. Rivastigmine 1 A Pharma 1.5 mg hard capsules.
- Health Canada. (2011, November 3).
-
Veeprho. Rivastigmine EP Impurity A | CAS 139306-10-8. [Link]
-
PMC. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. [Link]
- Der Pharma Chemica.
- Pharmaceutical Technology. (2016, May 2).
-
accessdata.fda.gov. EXELON (rivastigmine tartrate) Oral Solution. [Link]
Sources
A Senior Application Scientist's Guide to System Suitability for Sulfonate Ester Impurity Analysis
The Imperative for Control: Understanding Sulfonate Esters as Potential Genotoxic Impurities (PGIs)
In pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) often involves sulfonic acids as counter-ions or catalysts. A critical, and often unavoidable, side reaction is the esterification of these sulfonic acids with residual alcohols (such as methanol, ethanol, or isopropanol) used in the process.[1][2][3] This reaction generates sulfonate esters, a class of compounds recognized as potential genotoxic impurities (PGIs).[4][5]
These impurities are a significant safety concern because they can act as DNA alkylating agents, potentially causing genetic mutations and leading to cancer, even at trace levels.[5][6] This inherent risk necessitates stringent control. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established rigorous guidelines, most notably the International Council for Harmonisation's (ICH) M7 guideline.[6][7][8] These regulations are built around the concept of the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake for most genotoxic impurities at 1.5 µg per day for lifetime exposure.[3][7][9]
Translating this TTC value into a concentration limit in the API or drug product demands highly sensitive and reliable analytical methods. The core challenge for analytical scientists is not just to detect these impurities but to do so with unwavering confidence in the accuracy and precision of every measurement. This guide provides a comparative analysis of leading analytical techniques and establishes the framework for robust system suitability criteria, ensuring that the chosen analytical system is verifiably fit for its intended purpose: safeguarding patient safety.
A Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the first critical decision in developing a control strategy for sulfonate esters. The selection hinges on the physicochemical properties of the specific impurities (e.g., volatility, polarity) and the stringent sensitivity required to meet TTC-derived limits.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Underlying Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds.[7][10] Samples are vaporized and separated based on their boiling points and interactions with a stationary phase before being detected by a mass spectrometer.
-
Field-Proven Strengths: This technique excels in the detection of highly volatile sulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[5] Headspace GC-MS, in particular, offers excellent sensitivity by partitioning volatile analytes from the non-volatile API matrix, reducing interference and often simplifying sample preparation.[11]
-
Practical Limitations: The primary drawback of GC-MS is its inapplicability to non-volatile or thermally labile sulfonate esters, such as many aryl sulfonates. For some compounds, chemical derivatization may be necessary to increase volatility, adding complexity and potential variability to the workflow.[7][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Underlying Principle: LC-MS/MS is the workhorse for non-volatile, polar, and thermally unstable compounds.[7][10] It separates analytes in the liquid phase before ionization and detection by a tandem mass spectrometer, which provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
-
Field-Proven Strengths: For the broad range of sulfonate esters encountered in pharmaceutical development, LC-MS/MS is frequently the technique of choice.[11][12] It offers unparalleled sensitivity and selectivity, capable of detecting and quantifying a wide array of both alkyl and aryl sulfonate esters in a single analysis, typically without the need for derivatization.[4][13] When comparing ionization sources, Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide better performance and more stable precursor ions for some sulfonate esters compared to Electrospray Ionization (ESI).[14]
-
Practical Limitations: While incredibly powerful, the initial capital investment and operational complexity of LC-MS/MS systems are higher than for other techniques. Method development can be more intricate, requiring careful optimization of both chromatographic and mass spectrometric parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Underlying Principle: HPLC-UV is a foundational chromatographic technique where separation is followed by detection using an ultraviolet (UV) detector.
-
Field-Proven Strengths: The primary advantages of HPLC-UV are its widespread availability, lower cost, and operational simplicity.[1] It can be a viable option when sensitivity is not the limiting factor.
-
Practical Limitations: The sensitivity of UV detection is often insufficient to meet the low ppm or ppb levels required for genotoxic impurities based on the TTC.[4] Most aliphatic sulfonate esters lack a strong UV chromophore, necessitating a derivatization step to make them detectable, which introduces complexity and potential for error.[15] Consequently, HPLC-UV is rarely suitable for the trace-level quantification mandated by modern regulatory standards for PGIs.
The Bedrock of Reliability: System Suitability Testing (SST)
System Suitability Testing (SST) is a non-negotiable component of any validated analytical method. It is the self-validating mechanism that provides documented evidence that the entire analytical system (instrument, reagents, column, etc.) is performing as expected at the time of analysis.[16] For trace-level PGI analysis, where the margin for error is virtually nonexistent, a robust SST protocol is the foundation of data integrity and trustworthiness. The criteria outlined below are based on ICH Q2(R1) principles and are tailored for the specific challenges of sulfonate ester analysis.[17][18]
Core SST Parameters and Acceptance Criteria
| Parameter | Causality (Why it's critical) | Typical Acceptance Criteria |
| Resolution (Rs) | Ensures the impurity peak is fully separated from the API, its degradants, and other impurities. Poor resolution leads to inaccurate integration and quantification. | Rs ≥ 2.0 between the target impurity and the nearest eluting peak.[16] |
| Repeatability (%RSD) | Demonstrates the precision of the analytical system. This is performed by making multiple (typically 5 or 6) injections of a standard solution at the Limit of Quantitation (LOQ). High variability indicates a system problem. | For injections at the LOQ: %RSD ≤ 15.0% .[3][15] |
| Signal-to-Noise (S/N) Ratio | Confirms the method's sensitivity on the specific day of analysis. This verifies that the system can reliably distinguish the analyte signal from background noise at the quantification level. | S/N ≥ 10 for a standard at the LOQ.[4] |
| Tailing Factor (Tf) / Asymmetry | Measures peak shape. Tailing peaks are difficult to integrate consistently and can indicate issues with the column or mobile phase interactions, affecting accuracy. | 0.8 ≤ Tf ≤ 1.5 .[16] |
| Retention Time (RT) Stability | Confirms the stability of the chromatographic separation over time. Drifting retention times can indicate problems with the pump, column, or mobile phase composition. | %RSD of RT ≤ 2.0% across all SST injections. |
System Suitability Workflow
The following diagram illustrates a logical workflow for implementing SST within a sample analysis sequence.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 4. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rroij.com [rroij.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. lcms.cz [lcms.cz]
- 13. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. waters.com [waters.com]
- 17. mdpi.com [mdpi.com]
- 18. journalbji.com [journalbji.com]
Safety Operating Guide
Operational Guide: Disposal and Handling of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
Document Control:
-
Context: Pharmaceutical Intermediate Handling / Hazardous Waste Management
-
Scope: Laboratory-scale disposal and spill contingency.
Executive Safety Summary & Risk Assessment
Strict Adherence Required: This compound is a bifunctional pharmaceutical intermediate containing a primary amine and an aryl tosylate (sulfonate ester) .
While specific SDS data for this exact isomer is often limited, we must apply the Precautionary Principle based on its functional groups.
| Functional Group | Associated Hazard | Operational Implication |
| Aryl Tosylate | Potential Genotoxic Impurity (GTI) / Sensitizer | Do not landfill. Must be destroyed via high-temperature incineration to prevent environmental leaching. |
| Primary Amine | Corrosive / Irritant (pH > 10 in solution) | Segregate from acids. Risk of exothermic neutralization or salt formation if mixed with acidic waste streams. |
| Aromatic Ring | UV Active / Lipophilic | Bioaccumulation risk. strictly prohibited from sink/sewer disposal. |
Core Directive: The primary disposal pathway is High-Temperature Incineration . Chemical deactivation (hydrolysis) in the lab is NOT recommended without specific HPLC validation, as partial hydrolysis can generate toxic byproducts (e.g., p-toluenesulfonic acid and aminophenols) without guaranteeing safety.
Waste Stream Classification
Proper classification is the first step in a self-validating safety system. Misclassification leads to dangerous cross-reactions in waste drums.
A. Solid Waste (Pure Substance)
-
RCRA Status: Hazardous Waste Solid, n.o.s. (Not Otherwise Specified).
-
Hazard Labeling: Toxic, Irritant.[1]
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Context: The waste code depends heavily on the solvent used (e.g., DCM, Methanol, Ethyl Acetate).
-
Segregation: Must be placed in "Basic Organic Waste" or "Non-Halogenated Organic" (if pH is neutral).
-
Prohibited: Do NOT place in "Acidic Aqueous" streams. The amine will protonate, potentially precipitating the salt and clogging pumping systems at the disposal facility.
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE) Setup
-
Respiratory: N95 or P100 particulate respirator (if solid/dusty).
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic nature of the tosylate allows for potential skin permeation.
-
Ocular: Chemical splash goggles.[2]
Phase 2: Waste Packaging & Labeling[2]
Scenario A: Disposing of Solid Residue
-
Containment: Transfer the solid directly into a dedicated hazardous waste jar. Do not sweep dust into a general trash bin.
-
Wipe Down: Clean the balance area with a methanol-dampened wipe.
-
Secondary Disposal: Place the contaminated wipe into the same solid waste jar.
-
Labeling:
-
Chemical Name: [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
-
Hazards: Irritant, Sensitizer.
-
Scenario B: Disposing of Reaction Solutions
-
pH Check: Verify the pH of the solution.[3] If strongly basic (pH > 10), note this on the label.
-
Transfer: Pour into the "Organic Solvents - Non-Halogenated" (or "Halogenated" if DCM/Chloroform was used) carboy.
-
Rinse: Triple rinse the reaction vessel with the carrier solvent (e.g., acetone or ethanol).
-
Combine: Add rinsates to the same waste container. Do not pour rinsates down the sink.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logic flow for segregating this specific compound to ensure compliance and safety.
Figure 1: Decision logic for segregating [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate waste streams.
Spill Contingency Plan
In the event of a spill outside the fume hood, execute the S.W.I.M. protocol immediately.
| Step | Action | Technical Rationale |
| S top | Stop the spill source. Re-cap the bottle if safe. | Prevent expansion of the contamination zone. |
| W arn | Alert nearby personnel. | Amines can have detectable odors; tosylates are sensitizers. |
| I solate | Cordon off the area (3-meter radius). | Prevent tracking of the powder/liquid into clean zones. |
| M inimize | For Solids: Cover with wet paper towels to prevent dust lofting. For Liquids: Apply vermiculite or spill pads. | Do NOT use bleach immediately. Bleach + Amines can form chloramines (toxic gas). Use simple absorbents first. |
Decontamination: After picking up the bulk material, wash the surface with a mild surfactant (soap/water) followed by a solvent wipe (Isopropanol) to solubilize the lipophilic tosylate residue.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
